Talipexole
Beschreibung
dopamine receptor agonist; structure given in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSDEDRBUKTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(CC1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046321 | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101626-70-4 | |
| Record name | Talipexole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talipexole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALIPEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Talipexole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talipexole is a dopamine (B1211576) D2 receptor agonist, α2-adrenoceptor agonist, and 5-HT3 receptor antagonist, primarily utilized in the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed, step-by-step synthesis protocol. The synthesis section includes experimental procedures for key transformations, quantitative data, and characterization details for the final compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and process development.
Chemical Structure and Properties
This compound, chemically known as 6-allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine, is a heterocyclic compound featuring a fused thiazole (B1198619) and azepine ring system. The structure is characterized by an allyl group attached to the nitrogen atom of the azepine ring and an amino group at the 2-position of the thiazole ring. This compound is often used in its dihydrochloride (B599025) salt form for improved solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₃S | |
| Molar Mass | 209.31 g/mol | |
| IUPAC Name | 6-prop-2-enyl-4,5,7,8-tetrahydro-thiazolo[4,5-d]azepin-2-amine | |
| CAS Number | 101626-70-4 | |
| Synonyms | B-HT 920, Domin, Alefexole |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial formation of an N-substituted azepanone, followed by the construction of the fused thiazole ring.
Overall Synthesis Pathway
The synthesis can be logically divided into three key stages:
-
N-Allylation of Azepan-4-one (B24970): Introduction of the allyl group onto the azepine ring.
-
α-Bromination: Halogenation of the N-allylazepan-4-one at the α-position to the carbonyl group.
-
Hantzsch Thiazole Synthesis: Cyclization of the α-bromo ketone with thiourea (B124793) to form the final 2-aminothiazole (B372263) ring system.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.
Stage 1: Synthesis of 1-Allyl-azepan-4-one
This step involves the N-alkylation of azepan-4-one with allyl bromide using a weak base such as potassium carbonate.
-
Materials:
-
Azepan-4-one (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of azepan-4-one in acetone, add potassium carbonate.
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-allyl-azepan-4-one by vacuum distillation or column chromatography.
-
Stage 2: Synthesis of 1-Allyl-5-bromoazepan-4-one
This stage involves the α-bromination of the N-substituted ketone.
-
Materials:
-
1-Allyl-azepan-4-one (1.0 equiv)
-
Bromine (Br₂) (1.0 equiv)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
Dissolve 1-allyl-azepan-4-one in glacial acetic acid in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours until the bromine color disappears.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-allyl-5-bromoazepan-4-one. This intermediate is often used in the next step without further purification.
-
Stage 3: Synthesis of this compound (Hantzsch Thiazole Synthesis)
The final step is the cyclization of the α-bromo ketone with thiourea to form the 2-aminothiazole ring.
-
Materials:
-
1-Allyl-5-bromoazepan-4-one (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve the crude 1-allyl-5-bromoazepan-4-one in ethanol.
-
Add thiourea to the solution and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product hydrobromide salt.
-
To obtain the free base, concentrate the solvent, and partition the residue between a basic aqueous solution (e.g., sodium carbonate) and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
-
Quantitative Data and Characterization
While specific yields for each step can vary, the overall yield for this synthetic sequence is generally moderate. The final product and intermediates should be characterized using standard analytical techniques.
| Compound | Technique | Expected Data |
| This compound | Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 210.1059 |
| ¹H NMR | Signals corresponding to the allyl group (protons on the double bond and adjacent methylene), and protons on the azepine and thiazole rings. | |
| ¹³C NMR | Resonances for the carbons of the allyl group, the azepine ring, and the thiazole ring. | |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and C-H stretching (aliphatic and vinylic). |
Signaling Pathways and Logical Relationships
This compound exerts its therapeutic effects through its interaction with multiple neurotransmitter systems.
Talipexole: A Technical Guide to its Dopamine D2 Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talipexole is a non-ergoline dopamine (B1211576) agonist that has demonstrated therapeutic potential, particularly in the management of Parkinson's disease.[1] Its mechanism of action is primarily attributed to its activity as a potent and selective agonist at dopamine D2 receptors.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its interaction with the dopamine D2 receptor. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound at dopamine D2-like receptors and other relevant receptors.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D2 | [³H]-Spiperone | CHO Cells | Data Not Available | |
| Dopamine D3 | [³H]-Spiperone | CHO Cells | Data Not Available | |
| Dopamine D4 | [³H]-Spiperone | CHO Cells | Data Not Available | |
| Serotonin 5-HT3 | ³H-GR 65630 | Rat Cortical Membranes | 350 | [4] |
| Serotonin 5-HT3 | ³H-GR 65630 | Rat Intestinal Membranes | 220 | [4] |
Note: Specific Ki values for this compound at dopamine D2, D3, and D4 receptors from radioligand binding assays were not available in the public domain at the time of this review. The table will be updated as this information becomes available.
Table 2: this compound Functional Potency (EC50) and Efficacy (Emax)
| Receptor Subtype | Assay Type | Cell Line | pEC50 | EC50 (nM) | Efficacy (vs. Quinpirole) | Reference |
| Human D2L | Microphysiometry | CHO Cells | 7.4 | ~40 | Full Agonist | |
| Human D3 | Microphysiometry | CHO Cells | 8.4 | ~4 | Full Agonist | |
| Human D4.4 | Microphysiometry | CHO Cells | 6.8 | ~158 | Partial Agonist | |
| Human D2 | cAMP Accumulation | CHO Cells | - | - | Full Agonist | |
| Human D3 | cAMP Accumulation | CHO Cells | - | - | Full Agonist |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the dopamine D2 receptor agonist properties of this compound are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Radioligand: [³H]-Spiperone, a well-characterized antagonist for D2-like receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant D2, D3, or D4 receptors.
-
Competitor: this compound
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:
-
Assay buffer
-
A range of concentrations of this compound.
-
A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).
-
The cell membrane preparation.
-
For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of this compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to the dopamine D2 receptor.
Materials:
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Receptor Source: Membranes from CHO cells expressing the human D2 receptor.
-
Agonist: this compound
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay.
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer containing GDP.
-
A range of concentrations of this compound.
-
The cell membrane preparation.
-
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of this compound. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression.
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of D2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (IC50) and efficacy (Emax) of this compound in inhibiting cAMP production mediated by the dopamine D2 receptor.
Materials:
-
Cell Line: CHO cells stably expressing the human D2 receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Agonist: this compound
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based biosensors).
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and cultured to a suitable confluency.
-
Pre-incubation: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Cells are treated with various concentrations of this compound.
-
Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production by this compound is plotted against the drug concentration. The IC50 (concentration causing 50% of the maximal inhibition) and Emax are determined by non-linear regression analysis.
Visualizations
Dopamine D2 Receptor Signaling Pathway
References
- 1. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Preclinical Research on Talipexole for Parkinson's Disease: A Technical Guide
This guide provides an in-depth overview of the preclinical research on Talipexole, a dopamine (B1211576) agonist investigated for the treatment of Parkinson's disease (PD). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, efficacy in established animal models, and the experimental protocols used in its evaluation.
Introduction
This compound (B-HT 920) is a non-ergot aminothiazole derivative investigated for its therapeutic potential in Parkinson's disease. It is classified as a dopaminergic agent that acts as a potent agonist, primarily at the D2-like family of dopamine receptors (D2, D3, and D4).[1][2][3] Preclinical studies have explored its ability to alleviate motor symptoms, such as tremor and akinesia, and its potential for neuroprotection.[4][5] The drug is designed to compensate for the diminished dopamine levels characteristic of Parkinson's disease by directly stimulating postsynaptic dopamine receptors in the brain.
Mechanism of Action
This compound's primary mechanism of action is the direct stimulation of dopamine D2 and D3 receptors. As a D2-like receptor agonist, it mimics the action of endogenous dopamine in the brain's nigrostriatal pathway, which is significantly degenerated in Parkinson's disease. These receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade helps to modulate neuronal excitability and control motor function. In addition to its high affinity for D2/D3 receptors, some studies indicate that this compound also possesses α2-adrenoceptor agonistic properties and 5-HT3 receptor antagonistic properties, which may contribute to its overall pharmacological profile.
Preclinical Efficacy Data
This compound has been evaluated in multiple preclinical models of Parkinson's disease, demonstrating its potential to reverse motor deficits. Key quantitative findings from these studies are summarized below.
Table 1: Receptor Binding & Functional Potency of this compound
| Receptor Subtype | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| Dopamine D2 | pEC50 | 7.4 | Human | |
| Dopamine D3 | pEC50 | 8.4 | Human | |
| Dopamine D4 | pEC50 | 6.8 | Human | |
| Serotonin 5-HT3 | Ki | 0.35 µM | Rat (Cortex) |
| Serotonin 5-HT3 | Ki | 0.22 µM | Rat (Intestine) | |
Table 2: In Vivo Efficacy of this compound in PD Animal Models
| Animal Model | Effect Measured | This compound Dose | Outcome | Reference |
|---|---|---|---|---|
| MPTP-treated Marmoset | Motor Activity | 20-160 µg/kg i.p. | Dose-dependent increase in motor activity, reversing akinesia. | |
| VMT-lesioned Monkey | Anti-tremor Effect | ED50: 34 µg/kg s.c. | Dose-dependent suppression of tremor. | |
| VMT-lesioned Monkey | Anti-tremor Effect | ED50: 84 µg/kg p.o. | Dose-dependent suppression of tremor. | |
| MPTP-treated Mice | Neuroprotection | 1 mg/kg i.p. (20 days) | Significantly suppressed the MPTP-induced reduction in striatal dopamine. | |
| Normal Marmoset | Motor Activity | 20 µg/kg i.p. | Depressed motor activity. |
| Normal Marmoset | Motor Activity | 80-160 µg/kg i.p. | Increased motor activity. | |
Neuroprotective Effects
Beyond symptomatic relief, preclinical studies suggest this compound may possess neuroprotective properties. In a mouse model using the neurotoxin MPTP, which selectively destroys dopaminergic neurons, chronic administration of this compound significantly suppressed the reduction of striatal dopamine. This protective effect was not due to interference with the uptake of the toxic metabolite MPP+. In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that pretreatment with this compound protected against MPP+-induced apoptotic cell death. This protection was associated with an increase in the anti-apoptotic protein Bcl-2 and an inhibition of reactive oxygen species (ROS) production. These findings suggest that this compound may help slow the progression of neurodegeneration, a key goal in Parkinson's disease therapy.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the preclinical assessment of this compound.
5.1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is widely used to simulate the severe and unilateral destruction of dopaminergic neurons seen in Parkinson's disease.
-
Objective: To create a lesion in the nigrostriatal dopamine pathway to induce parkinsonian motor deficits.
-
Animals: Adult male Sprague-Dawley rats (200-250g) are typically used.
-
Reagents:
-
6-hydroxydopamine (6-OHDA) solution (e.g., 2 mg/mL in sterile saline with 0.02% ascorbic acid to prevent oxidation).
-
Anesthetics (e.g., Isoflurane).
-
Apomorphine (B128758) for behavioral validation.
-
-
Procedure:
-
Anesthesia: The rat is deeply anesthetized using an isoflurane (B1672236) chamber and maintained via a nose cone.
-
Stereotaxic Surgery: The animal is fixed in a stereotactic frame. A midline incision is made on the scalp to expose the skull. The coordinates for the medial forebrain bundle (MFB) are determined relative to bregma (e.g., A/P -2.2 mm, M/L 1.5 mm).
-
Neurotoxin Injection: A small hole is drilled in the skull at the target coordinates. A Hamilton syringe is used to slowly inject the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/minute) into the MFB. The needle is left in place for several minutes post-injection to allow for diffusion before being slowly withdrawn.
-
Post-Operative Care: The scalp is sutured, and the animal is monitored during recovery.
-
Lesion Validation: Approximately 10-14 days after surgery, the extent of the dopamine lesion is assessed behaviorally. A successful lesion is often confirmed by challenging the rat with a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, i.p.) and observing robust contralateral rotations (e.g., >210 rotations in 30 minutes).
-
5.2. MPTP Primate Model of Parkinson's Disease
The MPTP model in non-human primates is considered highly relevant as it closely mimics the clinical features of human PD.
-
Objective: To induce parkinsonian motor deficits (akinesia, rigidity, tremor) by systemic administration of the neurotoxin MPTP.
-
Animals: Common marmosets or cynomolgus monkeys are frequently used.
-
Procedure:
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., 0.5 mg/animal i.v. in marmosets). The dosing regimen can vary to induce a stable parkinsonian state.
-
Behavioral Assessment: Following MPTP treatment, animals develop persistent motor deficits. These are quantified using established rating scales that score aspects like motor activity, coordination, and tremor.
-
Drug Testing: this compound or a vehicle control is administered (e.g., intraperitoneally or subcutaneously), and changes in motor scores are recorded over time to determine efficacy.
-
5.3. Behavioral Assessments
-
Rotational Behavior (6-OHDA Model): As described in the lesion validation, unilateral dopamine depletion causes an imbalance where dopamine agonists induce rotations away from the lesioned side (contralateral). The number of full 360° turns is counted over a set period to quantify the drug's effect.
-
Locomotor Activity: Animals are placed in an open field or activity chamber equipped with photobeams. Parameters such as total distance moved, number of horizontal movements (crossovers), and vertical movements (rearing) are automatically recorded to assess general motor activity and the effects of this compound.
-
Tremor Assessment: In primate models, tremor can be visually scored by trained observers using a rating scale. The severity and frequency of the tremor are evaluated before and after drug administration to determine the anti-tremor efficacy of this compound.
Conclusion
Preclinical research provides a strong foundation for the potential utility of this compound in treating Parkinson's disease. Its primary mechanism as a potent D2/D3 receptor agonist is well-established, and it has demonstrated clear efficacy in reversing motor deficits in multiple, highly relevant animal models. Furthermore, evidence of neuroprotective effects suggests a potential for disease-modifying activity, a critical unmet need in PD therapy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working to advance the development of novel dopaminergic therapies for this neurodegenerative disorder.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound variations as novel bitopic dopamine D2 and D3 receptor ligands - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibitory effects of this compound and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on motor behavior in normal and MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of Talipexole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective mechanisms of Talipexole, a non-ergot dopamine (B1211576) agonist. This compound is primarily indicated for the management of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons.[1] Beyond its symptomatic relief through dopamine D2 receptor agonism, a growing body of preclinical evidence suggests that this compound possesses direct neuroprotective properties. This paper will delve into the molecular pathways underlying these effects, supported by data from key in vitro and in vivo studies, and provide detailed experimental protocols for the methodologies cited.
Core Mechanism of Action: Dopamine D2 Receptor Agonism
This compound functions as a potent and selective dopamine D2 receptor agonist.[1][2] In neurodegenerative conditions like Parkinson's disease, the loss of dopamine-producing neurons in the substantia nigra leads to a deficit in this critical neurotransmitter.[1] By directly stimulating postsynaptic D2 receptors in the striatum, this compound mimics the action of endogenous dopamine, thereby compensating for the neuronal loss and improving motor control.[1] This selective action on D2 receptors is central to its anti-tremor and anti-parkinsonian effects.
Caption: this compound's primary action as a D2 receptor agonist.
Multifaceted Neuroprotective Mechanisms
Preclinical research has uncovered several mechanisms through which this compound may protect neurons from degeneration, independent of its receptor-agonist activity. These mechanisms collectively target key pathological processes in neurodegeneration, including oxidative stress and apoptosis.
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal cell death in neurodegenerative diseases. This compound has demonstrated direct antioxidant capabilities.
-
Hydroxyl Radical Scavenging: In vitro experiments have shown that this compound can directly scavenge hydroxyl radicals, one of the most potent ROS. This action helps mitigate the damage to cellular components.
-
Inhibition of ROS Production: In cell-based models of neurotoxicity, such as those using 1-methyl-4-phenylpyridinium (MPP+), this compound pretreatment significantly inhibits the production of ROS, thereby protecting the cells from oxidative damage.
Apoptosis, or programmed cell death, is a critical pathway leading to the loss of neurons. This compound intervenes at several key points in the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival. This compound has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while preventing the increase in pro-apoptotic proteins like Bak and p-Bad in response to neurotoxic insults.
-
Inhibition of Caspase Activation: The activation of caspases, particularly caspase-3, is a central execution step in apoptosis. This compound pretreatment prevents the release of cytochrome c from mitochondria and subsequent activation of caspase-3, effectively halting the cell death process.
Caption: this compound's antioxidant and anti-apoptotic pathways.
Cellular survival is governed by a complex network of signaling pathways. This compound has been found to shift the balance towards pro-survival signals. In a study using the neurotoxin paraquat, this compound pretreatment was shown to:
-
Activate Pro-Survival Pathways: It increases the phosphorylation and thus activation of key survival kinases, including ERK1/2 and Akt.
-
Inhibit Stress/Death Pathways: Simultaneously, it abrogates the activation of stress-activated protein kinases (SAPKs) like JNK1/2 and p38, which are known to promote apoptosis in response to cellular stress.
Caption: this compound's modulation of kinase signaling cascades.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various preclinical models. The tables below summarize key findings.
Table 1: In Vivo Neuroprotection Studies
| Animal Model | Neurotoxin | This compound Dosage | Key Outcome | Reference |
|---|---|---|---|---|
| C57BL/6N Mice | Methamphetamine | 0.25 or 1.0 mg/kg | Attenuated the reduction of striatal tyrosine hydroxylase activity. | |
| C57BL/6N Mice | MPTP | 1.0 mg/kg/day for 20 days | Significantly suppressed the MPTP-induced reduction in striatal dopamine content. | |
| Sprague-Dawley Rats | 6-OHDA | 0.16 mg/kg (s.c.) | Induced significant contralateral rotational behavior, indicating D2 receptor stimulation. | |
| Common Marmosets | MPTP | 20-160 µg/kg (i.p.) | Dose-dependently reversed akinesia and increased motor activity. |
| Cynomolgus Monkeys | VMT Lesion | ED₅₀: 34 µg/kg (s.c.) | Dose-dependently suppressed tremor. | |
Table 2: In Vitro Neuroprotection Studies
| Cell Line | Neurotoxin | This compound Concentration | Key Outcome | Reference |
|---|---|---|---|---|
| N27 Dopaminergic Cells | Paraquat | 1 mM | Significantly protected against paraquat-induced cell death; inhibited caspase-3 activation. |
| SH-SY5Y Neuroblastoma | MPP+ (1 mM) | 1 mM (pretreatment) | Markedly protected against MPP+-induced apoptosis; increased Bcl-2 protein levels. | |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the methodologies used in key studies investigating this compound's neuroprotective effects.
-
Objective: To assess if this compound can prevent the loss of striatal dopamine induced by the neurotoxin MPTP.
-
Animal Model: Male C57BL/6N mice.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered at a dose of 25 mg/kg via intraperitoneal (i.p.) injection, once daily for 5 consecutive days.
-
Drug Treatment: this compound is administered at 1 mg/kg (i.p.) once a day for 20 days, starting concurrently with the MPTP treatment. A control group receives MPTP and vehicle.
-
Endpoint Analysis: Fifteen days after the final MPTP treatment, animals are sacrificed. The striata are dissected, and the dopamine (DA) content is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Expected Outcome: The MPTP-only group will show a significant reduction (e.g., to 40-60% of control) in striatal DA. The this compound-treated group is expected to show a significantly smaller reduction in DA content, demonstrating a protective effect.
Caption: Experimental workflow for an in vivo MPTP mouse model.
-
Objective: To determine if this compound protects dopaminergic cells from paraquat-induced apoptosis and to investigate the underlying molecular pathways.
-
Cell Model: Rat mesencephalic dopaminergic neuronal cell line (N27).
-
Drug Treatment: Cells are pretreated with this compound (1 mM) for a specified duration (e.g., 24 hours) before exposure to the neurotoxin.
-
Neurotoxin Exposure: Paraquat (PQ) is added to the cell culture medium at a cytotoxic concentration (e.g., 500 µM) for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays like MTT or LDH release.
-
Apoptosis: Measured by detecting chromatin condensation (Hoechst staining), externalization of phosphatidylserine (B164497) (Annexin V staining), and caspase-3 activation (colorimetric or fluorometric assay).
-
Protein Expression: Key proteins in survival and death pathways (e.g., Bcl-xL, Bak, p-Akt, p-JNK) are analyzed by Western Blotting using specific antibodies.
-
-
Expected Outcome: Paraquat exposure will significantly reduce cell viability and increase markers of apoptosis. This compound pretreatment is expected to rescue cell viability and attenuate the apoptotic markers, correlating with changes in the expression and phosphorylation of key signaling proteins.
Conclusion
This compound demonstrates significant neuroprotective potential that extends beyond its primary function as a dopamine D2 receptor agonist. Preclinical evidence strongly indicates that it can mitigate neuronal damage by directly scavenging reactive oxygen species, inhibiting the apoptotic cascade through modulation of Bcl-2 family proteins and caspases, and promoting pro-survival signaling via the Akt and ERK pathways. These multifaceted mechanisms, validated in multiple neurotoxin-based models of Parkinson's disease, position this compound as a compelling candidate for further investigation as a disease-modifying therapy. Future research should aim to translate these preclinical findings into the clinical setting to determine if this compound can slow the progression of neurodegeneration in patients.
References
The Historical Development and Discovery of Talipexole: A Technical Guide
An In-depth Examination of a Dopamine (B1211576) D2 Receptor Agonist for Parkinson's Disease
Abstract
Talipexole (B-HT920), a non-ergot dopamine agonist, represents a significant chapter in the therapeutic landscape of Parkinson's disease. This technical guide provides a comprehensive overview of the historical development and discovery of this compound, from its initial synthesis and preclinical evaluation to its clinical assessment and eventual marketing. The document details its pharmacological profile, including its primary mechanism of action as a potent dopamine D2 receptor agonist and its secondary activities as an α2-adrenergic agonist and 5-HT3 receptor antagonist. Key quantitative data on receptor binding affinities, pharmacokinetic parameters, and clinical efficacy are summarized. Furthermore, this guide outlines the detailed experimental protocols for its chemical synthesis and pivotal preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuropharmacology and movement disorders.
Introduction
The management of Parkinson's disease, a progressive neurodegenerative disorder characterized by a profound loss of dopaminergic neurons in the substantia nigra, has been a central focus of neurological research for decades. The cornerstone of therapy has long been the replacement of dopamine, primarily through the administration of its precursor, levodopa (B1675098). However, the long-term use of levodopa is often associated with the development of motor complications, prompting the search for alternative and adjunctive therapeutic strategies. Dopamine agonists, which directly stimulate dopamine receptors, emerged as a promising class of drugs to mitigate these challenges. This compound was developed in this context, offering a novel non-ergoline chemical structure with a distinct pharmacological profile.
This technical guide traces the journey of this compound from its conception in the laboratories of Boehringer Ingelheim to its clinical application in Japan, where it was marketed by Mitsubishi Tanabe Pharma Corporation under the trade name Domin.
Chemical Synthesis and Structure
This compound, chemically known as 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine, is a synthetic compound belonging to the class of aminothiazoles. Its chemical structure is characterized by a fused thiazolo-azepine ring system with an allyl group attached to the nitrogen atom of the azepine ring.
Synthetic Pathway
The synthesis of this compound involves a multi-step process, a general outline of which is described in the literature.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established chemical principles for the formation of similar heterocyclic structures.
-
Step 1: N-alkylation of Azepan-4-one. Azepan-4-one is reacted with allyl bromide in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetone (B3395972) or acetonitrile. The reaction mixture is typically heated under reflux to facilitate the N-alkylation, yielding 1-allyl-azepan-4-one.
-
Step 2: Bromination. The resulting 1-allyl-azepan-4-one is then subjected to bromination. This is achieved by treating it with elemental bromine in a solvent such as glacial acetic acid. This step introduces a bromine atom at a position alpha to the carbonyl group, forming 1-allyl-3-bromo-azepan-4-one.
-
Step 3: Thiazole (B1198619) Ring Formation. The brominated intermediate is then reacted with thiourea (B124793) in a suitable solvent, typically a lower alcohol like ethanol. The mixture is heated under reflux to promote the condensation and cyclization reaction, leading to the formation of the thiazole ring fused to the azepine core. This final step yields this compound.
-
Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Caption: Synthetic pathway of this compound.
Pharmacological Profile
This compound's therapeutic effects are primarily attributed to its interaction with specific neurotransmitter receptors in the central nervous system.
Mechanism of Action
This compound is a potent agonist at dopamine D2 receptors. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency of dopamine in the striatum. By directly stimulating postsynaptic D2 receptors, this compound mimics the action of endogenous dopamine, thereby alleviating the motor symptoms of
Talipexole's Role as an Alpha-2 Adrenergic Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talipexole (B-HT 920) is a synthetic compound recognized for its dual pharmacological activity as a potent dopamine (B1211576) D2 receptor agonist and an alpha-2 (α2) adrenergic receptor agonist. While its dopaminergic properties have been extensively studied in the context of Parkinson's disease, its interaction with the α2-adrenergic system contributes significantly to its overall pharmacological profile. This technical guide provides an in-depth exploration of this compound's role as an α2-adrenergic agonist, focusing on the underlying molecular mechanisms, experimental characterization, and the broader context of α2-adrenergic pharmacology.
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure, sedation, and analgesia. They are classified into three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological function. This compound's engagement with these receptor subtypes dictates its therapeutic potential and side-effect profile.
Core Concepts: Alpha-2 Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by an agonist like this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling, ultimately leading to a decrease in neuronal firing and neurotransmitter release.
Canonical Gi/o-coupled signaling pathway of α2-adrenergic receptors.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several well-characterized α2-adrenergic agonists across the three receptor subtypes. This comparative data is essential for understanding the potential selectivity profile of compounds like this compound.
Table 1: Binding Affinities (Ki, nM) of α2-Adrenergic Agonists at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| Clonidine | 4.8 | 170 | 7.1 | |
| Dexmedetomidine | 1.8 | 17 | 3.5 | |
| Guanfacine | 3.1 | 240 | 25 | |
| Norepinephrine | 110 | 180 | 130 | |
| Oxymetazoline | 2.5 | 3.1 | 2.6 |
Table 2: Functional Potency (EC50, nM) of α2-Adrenergic Agonists for Gi Activation (cAMP Inhibition) at Human α2-Adrenergic Receptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| Clonidine | 3.3 | 240 | 2.8 | |
| Dexmedetomidine | 0.6 | 13 | 1.1 | |
| Guanfacine | 2.0 | 330 | 17 | |
| Norepinephrine | 1.7 | 4.8 | 3.0 | |
| Oxymetazoline | 0.9 | 1.0 | 0.9 |
Experimental Protocols
The characterization of this compound's activity at α2-adrenergic receptors involves a suite of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for antagonists), and a range of concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known α2-adrenergic antagonist (e.g., yohimbine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assays
GTPγS binding assays measure the functional activation of G proteins following receptor agonism.
Workflow for a [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes, a sub-micromolar concentration of [35S]GTPγS, an excess of GDP (to ensure binding is dependent on agonist-induced nucleotide exchange), and varying concentrations of this compound.
-
The assay buffer should contain MgCl2, which is essential for G protein activation.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate
-
Methodological & Application
Talipexole In Vivo Experimental Protocols: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed in vivo experimental protocols for the dopamine (B1211576) D2 receptor agonist, talipexole, based on its preclinical evaluation in various animal models of neurological disorders. The information compiled herein is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound.
Overview of this compound
This compound is a non-ergot dopamine agonist that primarily acts on dopamine D2 receptors.[1] It has been investigated for its therapeutic potential in conditions associated with dopamine deficiency, most notably Parkinson's disease.[1] Its mechanism of action involves stimulating postsynaptic D2 receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[1][2]
Animal Models
This compound has been predominantly studied in rodent and primate models of Parkinson's disease. These models aim to replicate the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of the disease.
Commonly Used Animal Models for this compound In Vivo Studies:
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rats leads to a progressive loss of dopaminergic neurons on one side of the brain. This results in a rotational bias when the animal is challenged with a dopamine agonist.[2]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Treated Mouse Model: Systemic administration of MPTP, a neurotoxin, causes selective destruction of dopaminergic neurons in the substantia nigra of mice, leading to motor deficits.
-
MPTP-Treated Primate Model (Common Marmoset): MPTP administration in non-human primates, such as the common marmoset, induces a parkinsonian syndrome that closely resembles the human condition, including symptoms like akinesia and tremor.
Note on Other Disease Models: Based on a comprehensive literature search, there is a lack of in vivo experimental data for this compound in animal models of Amyotrophic Lateral Sclerosis (ALS) and Spinal Cord Injury (SCI). Preclinical research for these conditions has explored other dopamine agonists like dexpramipexole (B1663564) and pramipexole.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound.
Table 1: this compound Dosage and Administration Routes in Animal Models
| Animal Model | Route of Administration | Dosage Range | Reference(s) |
| 6-OHDA-Lesioned Rat | Subcutaneous (s.c.) | 0.16 mg/kg | |
| Intragastric (i.g.) / Oral | 0.4 mg/kg | ||
| Intravenous (i.v.) | 0.01 - 0.04 mg/kg | ||
| MPTP-Treated Mouse | Intraperitoneal (i.p.) | 1 mg/kg | |
| MPTP-Treated Common Marmoset | Intraperitoneal (i.p.) | 20 - 160 µg/kg | |
| Cynomolgus Monkey (VMT Lesion) | Subcutaneous (s.c.) | 34 µg/kg (ED50) | |
| Oral (p.o.) | 84 µg/kg (ED50) |
Table 2: Behavioral and Neurochemical Outcomes of this compound Treatment
| Animal Model | Behavioral/Neurochemical Assay | Key Findings | Reference(s) |
| 6-OHDA-Lesioned Rat | Contralateral Rotational Behavior | Significant increase in rotations, indicating D2 receptor stimulation. | |
| MPTP-Treated Mouse | Striatal Dopamine Levels | Suppressed the MPTP-induced reduction in dopamine content. | |
| MPTP-Treated Common Marmoset | Motor Activity | Dose-dependently increased motor activity and reversed akinesia. | |
| Cynomolgus Monkey (VMT Lesion) | Tremor Suppression | Dose-dependently suppressed tremor. |
Detailed Experimental Protocols
6-OHDA-Induced Rotational Behavior in Rats
This protocol is designed to assess the ability of this compound to induce contralateral rotations in rats with unilateral 6-OHDA lesions, a standard measure of postsynaptic dopamine receptor stimulation.
Protocol:
-
Animal Model Creation:
-
Anesthetize adult male Sprague-Dawley rats.
-
Using a stereotaxic frame, unilaterally inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the substantia nigra pars compacta.
-
Allow a recovery period of at least 2 weeks to ensure lesion stability.
-
-
This compound Administration:
-
Dissolve this compound dihydrochloride (B599025) in sterile saline.
-
Administer this compound via the desired route (e.g., subcutaneous injection at 0.16 mg/kg or intragastric gavage at 0.4 mg/kg).
-
-
Behavioral Assessment:
-
Place the rat in a circular test chamber (rotometer).
-
Record the number of full 360° turns in the direction contralateral to the lesion for a predefined period (e.g., 60-90 minutes). Automated tracking systems can be used for this purpose.
-
The onset of rotational behavior is typically observed within 30 minutes for subcutaneous and 60 minutes for intragastric administration.
-
-
Data Analysis:
-
Express the data as the net number of contralateral rotations per minute.
-
Compare the rotational behavior of this compound-treated animals to a vehicle-treated control group using appropriate statistical tests.
-
Motor Function Assessment in MPTP-Treated Mice
This protocol evaluates the effect of this compound on motor deficits in the MPTP mouse model of Parkinson's disease using the open field test.
Protocol:
-
Animal Model Creation:
-
Administer MPTP (e.g., 25 mg/kg, i.p.) to C57BL/6N mice daily for 5 consecutive days.
-
Allow a post-lesion period of at least 15 days for the neurotoxic effects to stabilize.
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound (e.g., 1 mg/kg, i.p.) once daily for a specified duration (e.g., 20 days).
-
-
Behavioral Assessment (Open Field Test):
-
Place a mouse into the center of an open field arena (e.g., a square box with defined central and peripheral zones).
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
Analyze the collected behavioral data to compare locomotor activity between this compound-treated, MPTP-lesioned, and control groups.
-
Post-Mortem Neurochemical and Histological Analysis
This protocol describes the procedures for assessing the neuroprotective effects of this compound by measuring striatal dopamine levels and the density of dopaminergic neurons.
Protocol:
-
Tissue Collection:
-
Following the final behavioral assessment, euthanize the animals.
-
Rapidly dissect the brains and isolate the striata for neurochemical analysis.
-
For histology, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) and dissect the brains.
-
-
Striatal Dopamine Measurement (HPLC):
-
Homogenize the striatal tissue in an appropriate buffer.
-
Centrifuge the homogenate and filter the supernatant.
-
Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Post-fix the brain tissue and cryoprotect in a sucrose (B13894) solution.
-
Section the brains (e.g., 40 µm coronal sections) using a cryostat.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Visualize and quantify the density of TH-positive neurons in the substantia nigra and nerve terminals in the striatum using microscopy and image analysis software.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's signaling cascade via the Dopamine D2 receptor.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Morphine Resistance in Spinal Cord Injury-Related Neuropathic Pain in Rats is Associated With Alterations in Dopamine and Dopamine-Related Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
Designing Cell Culture Experiments with Talipexole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talipexole is a non-ergot dopamine (B1211576) agonist with high affinity for D2 and D3 dopamine receptors, primarily indicated for the management of Parkinson's disease.[1][2] Its mechanism of action involves mimicking the effects of dopamine in the brain, thereby alleviating motor symptoms.[1] Beyond its primary role, this compound has demonstrated neuroprotective properties in preclinical studies, suggesting its potential to slow the progression of neurodegenerative diseases.[3][4] These application notes provide detailed protocols for designing and conducting cell culture experiments to investigate the efficacy and mechanisms of this compound in vitro. The protocols cover essential assays for assessing cell viability, apoptosis, and the modulation of key signaling pathways.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. This compound, a dopamine D2/D3 receptor agonist, is a therapeutic agent used to manage the symptoms of PD. In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms underlying this compound's effects and for screening novel therapeutic strategies. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in Parkinson's disease research due to its dopaminergic characteristics and its ability to be differentiated into a more mature neuronal phenotype. This document outlines protocols for utilizing SH-SY5Y cells to study the neuroprotective effects of this compound against toxins commonly used to model Parkinson's disease in vitro, such as 1-methyl-4-phenylpyridinium (MPP+).
Mechanism of Action and Signaling Pathways
This compound primarily acts as an agonist at D2 and D3 dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, can trigger multiple downstream signaling cascades. The D2-like receptor family (D2, D3, and D4) typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can influence the activity of Protein Kinase A (PKA) and downstream effectors like the cAMP response element-binding protein (CREB).
Furthermore, D2/D3 receptor activation can modulate other signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell survival and differentiation. The neuroprotective effects of this compound are thought to be mediated, in part, by its ability to upregulate anti-apoptotic proteins like Bcl-2 and to scavenge reactive oxygen species (ROS).
Caption: this compound signaling pathway.
Data Presentation
The following tables provide a summary of typical concentrations and conditions for designing experiments with this compound in SH-SY5Y cells.
Table 1: Compound Concentrations for In Vitro Studies
| Compound | Cell Line | Typical Concentration Range | Application | Reference |
| This compound | SH-SY5Y | 1 µM - 1 mM | Neuroprotection | |
| MPP+ (Neurotoxin) | SH-SY5Y | 500 µM - 1.5 mM | Induction of Parkinson's-like pathology | |
| Retinoic Acid | SH-SY5Y | 10 µM | Neuronal Differentiation |
Table 2: Summary of Key Experimental Assays
| Assay | Purpose | Principle | Typical Readout |
| MTT Assay | Cell Viability | Reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Absorbance at 570 nm |
| Caspase-3 Activity Assay | Apoptosis | Cleavage of a substrate by activated caspase-3, releasing a chromophore or fluorophore. | Absorbance at 405 nm or Fluorescence (Ex/Em ~380/440 nm) |
| cAMP Assay | Gαi/o Pathway Activity | Competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer. | Luminescence or Fluorescence |
| Western Blot (p-ERK/Total ERK) | MAPK Pathway Activation | Immunodetection of phosphorylated and total ERK proteins separated by size. | Chemiluminescence or Fluorescence |
Experimental Protocols
General Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a cornerstone for in vitro neurodegenerative disease research. For neuroprotection studies, differentiating these cells towards a more mature neuronal phenotype is often advantageous.
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: Prepare a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet for replating.
-
Neuronal Differentiation:
-
Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology.
-
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of the antiparkinsonian drugs this compound and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proper Methods for Dissolving Talipexole for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the proper dissolution of Talipexole, a potent dopamine (B1211576) D2 receptor agonist, for both in vitro and in vivo research applications. This document outlines the physicochemical properties of this compound dihydrochloride (B599025), methods for preparing stock and working solutions, and recommended vehicles for animal administration. Adherence to these protocols will help ensure solution stability, minimize precipitation, and support the generation of reliable and reproducible experimental data.
Introduction to this compound
This compound (B-HT 920) is a non-ergot dopamine agonist that primarily acts on the D2 subtype of dopamine receptors.[1] It also exhibits activity as an α2-adrenoceptor agonist and a 5-HT3 receptor antagonist.[1] Due to its dopaminergic activity, this compound has been investigated for its therapeutic potential in conditions involving dopamine deficiency, most notably Parkinson's disease.[2] For research purposes, this compound is typically supplied as a dihydrochloride salt, which influences its solubility characteristics. Proper dissolution is critical for accurate dosing and obtaining valid results in both cellular and animal models.
Physicochemical and Solubility Data
This compound is most commonly available for research as this compound dihydrochloride, a white to off-white solid.[1] Its solubility is a key factor in the preparation of solutions for experimental use. The data below has been compiled from various chemical suppliers and research articles.
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 25 mg/mL[1] | 88.58 mM | Ultrasonic treatment may be required. DMSO is hygroscopic; use a fresh, unopened vial for best results. |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | - | Direct dissolution is difficult. A co-solvent approach is recommended. |
| In Vivo Vehicle 1 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In Vivo Vehicle 2 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In Vivo Vehicle 3 | ≥ 2.5 mg/mL | ≥ 8.86 mM | 10% DMSO, 90% Corn Oil. |
This compound Signaling Pathway
This compound exerts its primary effect by activating the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that is predominantly inhibitory in nature. The diagram below illustrates the canonical D2 receptor signaling pathway.
Experimental Protocols
Safety Precaution: Always handle this compound powder and solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol for In Vitro Use (e.g., Cell Culture)
This protocol is designed for preparing a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media for cell-based assays.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/biotechnology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile-filtered phosphate-buffered saline (PBS) or desired cell culture medium
Procedure: Preparing a 25 mg/mL (88.58 mM) Stock Solution
-
Aseptically weigh the desired amount of this compound dihydrochloride powder (e.g., 5 mg) and place it into a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL. For 5 mg of powder, add 200 µL of DMSO.
-
Vortex the solution vigorously. If the powder does not fully dissolve, use an ultrasonic water bath for 5-10 minutes to aid dissolution. Visually inspect for complete clarity.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to 1 month or -80°C for up to 6 months.
Procedure: Preparing a Working Solution
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into your final aqueous buffer or cell culture medium to reach the desired final concentration.
-
Crucial Step: When diluting, add the stock solution to the aqueous medium while vortexing to prevent precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Prepare the working solution fresh for each experiment and do not store aqueous dilutions.
Protocol for In Vivo Use (e.g., Rodent Administration)
The selection of a vehicle for in vivo administration depends on the route (e.g., intraperitoneal, oral, subcutaneous) and the required dose volume. The following vehicle is a common choice for achieving solubility and is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Materials:
-
This compound dihydrochloride powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure: Preparing a 2.5 mg/mL this compound Solution This protocol creates a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare a 25 mg/mL stock in DMSO: Follow steps 1-3 from the in vitro protocol (Section 4.1).
-
In a sterile conical tube, add the required volume of PEG300. For a final volume of 1 mL, use 400 µL of PEG300.
-
Add the DMSO stock solution to the PEG300. For a final 1 mL volume, add 100 µL of the 25 mg/mL DMSO stock. Mix thoroughly by vortexing.
-
Add the Tween-80 to the mixture. For a final 1 mL volume, add 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume. For a final 1 mL volume, add 450 µL of saline.
-
Visually inspect the final solution. It should be a clear, homogenous solution with a this compound concentration of 2.5 mg/mL.
-
If any precipitation occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.
-
This solution should be prepared fresh before each set of animal experiments.
Experimental Workflow for In Vivo Solution Preparation
References
Application Notes and Protocols for Talipexole in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Talipexole in preclinical research settings. This compound is a potent dopamine (B1211576) D2 receptor agonist and an alpha-2 adrenergic receptor agonist, making it a valuable tool for investigating dopaminergic and adrenergic signaling pathways, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1] This document outlines appropriate dosages in various animal models, detailed experimental protocols, and the underlying signaling mechanisms.
Mechanism of Action
This compound primarily exerts its effects through the activation of D2 dopamine receptors and α2-adrenergic receptors.[1] In conditions like Parkinson's disease, where there is a significant loss of dopamine-producing neurons, this compound acts by directly stimulating postsynaptic D2 receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[2] Its agonistic activity at α2-adrenergic receptors may also contribute to its overall pharmacological profile.
Preclinical Applications
The primary preclinical application of this compound is in the study of Parkinson's disease. It is used to:
-
Evaluate symptomatic relief: Assess the reversal of motor deficits in animal models of Parkinson's disease.
-
Investigate neuroprotection: Study the potential of this compound to protect dopaminergic neurons from degeneration.[3]
-
Explore underlying mechanisms: Elucidate the role of D2 and α2-adrenergic receptors in motor control and neurodegeneration.
Recommended this compound Dosages for Preclinical Research
The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize effective dosages reported in the literature.
Table 1: this compound Dosages in Primate Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Cynomolgus Monkey (VMT-lesioned) | Subcutaneous (s.c.) | 34 µg/kg (ED50) | Anti-tremor activity | [1] |
| Cynomolgus Monkey (VMT-lesioned) | Oral (p.o.) | 84 µg/kg (ED50) | Anti-tremor activity | |
| Cynomolgus Monkey (VMT-lesioned) | Subcutaneous (s.c.) | 50 µg/kg (daily for 21 days) | Sustained anti-tremor effect |
Table 2: this compound Dosages in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat (6-OHDA lesioned) | Subcutaneous (s.c.) | 0.16 mg/kg | Increased contralateral rotation | |
| Rat (6-OHDA lesioned) | Intragastric (i.g.) | 0.4 mg/kg | Increased contralateral rotation | |
| Mouse (C57BL/6N, MPTP-treated) | Intraperitoneal (i.p.) | 1 mg/kg (daily for 20 days) | Suppression of MPTP-induced dopamine reduction |
Experimental Protocols
Induction of Parkinson's Disease Models
4.1.1. MPTP Mouse Model
This protocol describes the induction of a Parkinson's disease phenotype in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Procedure:
-
Administer MPTP hydrochloride at a dose of 25 mg/kg (i.p.) daily for 5 consecutive days.
-
House the animals with appropriate safety precautions, as MPTP and its metabolite MPP+ are neurotoxins.
-
Behavioral testing and subsequent this compound administration can typically commence 15 days after the final MPTP injection, allowing for the stabilization of the lesion.
-
4.1.2. 6-OHDA Rat Model
This protocol outlines the creation of a unilateral lesion in the nigrostriatal pathway of rats using 6-hydroxydopamine (6-OHDA).
-
Animals: Male Wistar or Sprague-Dawley rats are frequently used.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the substantia nigra or the medial forebrain bundle. The exact coordinates will depend on the rat strain and age.
-
Allow a recovery period of at least two weeks before commencing behavioral testing and drug administration.
-
Behavioral Assessment
A variety of behavioral tests can be used to assess the motor deficits in animal models of Parkinson's disease and the efficacy of this compound treatment.
-
Rotational Behavior (in unilaterally lesioned animals):
-
Administer this compound at the desired dose and route.
-
Place the animal in a circular arena.
-
Record the number of full 360° turns in both the contralateral and ipsilateral directions for a defined period (e.g., 60-90 minutes). An increase in contralateral rotations is indicative of a dopaminergic agonist effect.
-
-
Open Field Test:
-
Place the animal in a large, open-topped box.
-
Use an automated tracking system to record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. This test assesses general locomotor activity.
-
-
Rotarod Test:
-
Place the animal on a rotating rod with an accelerating speed.
-
Record the latency to fall from the rod. This test measures motor coordination and balance.
-
-
Stepping Test:
-
Hold the animal so that only its hindlimbs or forelimbs are in contact with a surface.
-
Move the animal slowly sideways and count the number of adjusting steps. This test assesses akinesia.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagrams illustrate the primary signaling cascades activated by this compound.
References
- 1. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Inhibitory effects of this compound and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Talipexole in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talipexole (B-HT 920) is a non-ergot dopamine (B1211576) D2/D3 receptor agonist with demonstrated efficacy in treating Parkinson's disease.[1] Beyond its symptomatic relief, preclinical studies have highlighted its neuroprotective potential, suggesting a possible role in slowing the progression of neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in various neurodegenerative disease models, based on published research. The primary focus of existing research is on Parkinson's disease models, with limited direct evidence in Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).
I. Application in Parkinson's Disease (PD) Models
This compound has been extensively studied in cellular and animal models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from toxin-induced cell death and improve motor function.
A. In Vitro Models of Parkinson's Disease
1. MPP+ -Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying the mechanisms of dopaminergic neurodegeneration. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is used to induce Parkinson's-like pathology in these cells.
Application Notes:
This compound demonstrates a dual protective mechanism against MPP+-induced apoptosis in SH-SY5Y cells.[2] A simultaneous treatment with this compound provides slight protection by scavenging reactive oxygen species (ROS).[2] However, a more potent protective effect is observed with pre-treatment, which involves the upregulation of the anti-apoptotic protein Bcl-2.[2] This suggests that this compound's neuroprotective effects in this model are, at least in part, independent of dopamine receptor activation and are related to the modulation of intracellular apoptotic pathways.[2]
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pre-treatment: To observe the Bcl-2-mediated protective effect, pre-treat the cells with 1 mM this compound for 4 days.
-
MPP+ Induced Toxicity: Following pre-treatment, expose the cells to 1 mM MPP+ for 3 days to induce apoptosis.
-
Simultaneous Treatment: For studying the ROS scavenging effect, simultaneously treat the cells with 1 mM this compound and 1 mM MPP+ for 3 days.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using an MTT assay.
-
Apoptosis: Measure apoptosis by observing chromatin condensation (e.g., with Hoechst staining), and by quantifying caspase-3 activation and PARP cleavage via Western blot.
-
ROS Production: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Protein Expression: Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bak, Bad) and p53 by Western blot.
-
2. Paraquat-Induced Neurotoxicity in N27 Cells
The N27 rat dopaminergic neuronal cell line is another valuable in vitro model. The herbicide paraquat (B189505) is used to induce oxidative stress and apoptosis, mimicking environmental risk factors for Parkinson's disease.
Application Notes:
This compound shows significant neuroprotective effects against paraquat-induced cell death in N27 cells. Pre-treatment with this compound inhibits key apoptotic events such as cytochrome c release and caspase-3 activation. The protective mechanism involves the modulation of pro- and anti-apoptotic proteins and the activation of pro-survival signaling pathways. This compound prevents the paraquat-induced reduction of the anti-apoptotic protein Bcl-xL and the increase in the pro-apoptotic proteins Bak and p-Bad. Furthermore, it abrogates the activation of the JNK1/2 and p38 cell death pathways while promoting the phosphorylation and activation of the pro-survival ERK1/2 and Akt pathways.
Experimental Protocol:
-
Cell Culture: Culture N27 cells in appropriate media and conditions.
-
This compound Pre-treatment: Pre-treat the cells with 1 mM this compound.
-
Paraquat-Induced Toxicity: Expose the pre-treated cells to paraquat to induce apoptosis.
-
Assessment of Neuroprotection:
-
Apoptosis: Evaluate apoptotic markers including cytochrome c release, caspase-3 activation, chromatin condensation, and externalization of phosphatidylserine.
-
Protein Expression: Use Western blotting to assess the levels of Bcl-xL, Bak, and p-Bad.
-
Signaling Pathways: Analyze the phosphorylation status of JNK1/2, p38, ERK1/2, and Akt via Western blot to determine the activation of cell death and survival pathways.
-
B. In Vivo Models of Parkinson's Disease
1. MPTP-Induced Mouse Model
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to create animal models of Parkinson's disease, as it selectively destroys dopaminergic neurons in the substantia nigra.
Application Notes:
This compound has a protective effect against MPTP-induced reduction of dopamine in the striatum of C57BL/6N mice. It has been shown to be more potent in this regard than bromocriptine (B1667881). The mechanism of protection does not seem to involve the inhibition of MPP+ uptake into synaptosomes.
Experimental Protocol:
-
Animal Model: Use male C57BL/6N mice.
-
MPTP Administration: Induce parkinsonism by administering MPTP at a dose of 25 mg/kg, i.p., daily for 5 days.
-
This compound Treatment: Administer this compound at a dose of 1 mg/kg, i.p., once a day for 20 days.
-
Assessment of Neuroprotection:
-
Dopamine Levels: Fifteen days after the last MPTP treatment, measure the dopamine content in the striatum using techniques like HPLC.
-
2. Methamphetamine-Induced Mouse Model
Methamphetamine is a neurotoxin that can cause damage to dopaminergic neurons, providing another model for studying Parkinson's disease-related neurodegeneration.
Application Notes:
This compound administration prior to methamphetamine treatment attenuates the reduction of tyrosine hydroxylase activity in the striatum of C57BL/6N mice. This protective effect is partly attributed to the hydroxyl radical-scavenging action of this compound.
Experimental Protocol:
-
Animal Model: Use male C57BL/6N mice.
-
Methamphetamine Administration: Induce neurotoxicity by administering methamphetamine at a dose of 5 mg/kg every 2 hours for a total of four doses.
-
This compound Treatment: Administer this compound at doses of 0.25 mg/kg or 1.0 mg/kg prior to the methamphetamine treatment.
-
Assessment of Neuroprotection:
-
Tyrosine Hydroxylase Activity: Measure the activity of tyrosine hydroxylase in the striatum 72 hours after the methamphetamine treatment.
-
3. MPTP-Treated Primate Model
Non-human primate models, such as the MPTP-treated common marmoset, provide a more complex and translationally relevant model of Parkinson's disease.
Application Notes:
In MPTP-treated marmosets, this compound dose-dependently increases motor activity and reverses akinesia and incoordination. It exhibits a rapid onset of action and is over 25 times more potent than bromocriptine in this model. A dose of 80 micrograms/kg i.p. is sufficient to produce anti-parkinsonian activity without inducing strong emesis.
Experimental Protocol:
-
Animal Model: Use common marmosets.
-
MPTP Administration: Induce persistent parkinsonian motor deficits by administering MPTP (0.5 mg/animal i.v.) once or twice.
-
This compound Treatment: Administer this compound intraperitoneally at doses ranging from 20-160 micrograms/kg.
-
Assessment of Efficacy:
-
Motor Activity: Quantify changes in motor activity and observe the reversal of akinesia and incoordination.
-
Quantitative Data Summary
| Model System | Neurotoxin | This compound Concentration/Dose | Key Findings | Reference |
| In Vitro | ||||
| SH-SY5Y Cells | MPP+ (1 mM) | 1 mM | Pre-treatment for 4 days markedly protected against apoptosis. Simultaneous treatment slightly inhibited ROS production and apoptosis. | |
| N27 Cells | Paraquat | 1 mM | Significant protection against paraquat-induced cell death. | |
| In Vivo | ||||
| C57BL/6N Mice | MPTP (25 mg/kg/day for 5 days) | 1 mg/kg/day for 20 days | Significantly suppressed the MPTP-induced reduction in striatal dopamine. | |
| C57BL/6N Mice | Methamphetamine (5 mg/kg x 4) | 0.25 or 1.0 mg/kg | Attenuated the reduction of tyrosine hydroxylase activity in the striatum. | |
| Common Marmosets | MPTP (0.5 mg/animal) | 20-160 µg/kg i.p. | Dose-dependently increased motor activity and reversed parkinsonian symptoms. >25x more potent than bromocriptine. | |
| Cynomolgus Monkeys | Ventromedial tegmentum lesion | ED50: 34 µg/kg s.c. & 84 µg/kg p.o. | Dose-dependently suppressed tremor. |
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling in Parkinson's Disease Models
Caption: this compound's neuroprotective signaling pathways in PD models.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General experimental workflow for in vivo this compound studies.
II. Potential Application in Alzheimer's Disease (AD) Models
Currently, there is a lack of direct experimental evidence for the application of this compound in Alzheimer's disease models. However, the known dysfunction of the dopaminergic system in AD suggests a potential therapeutic avenue for dopamine D2 receptor agonists.
Rationale for Investigation:
-
Dopaminergic Dysfunction in AD: Studies have shown a downregulation of dopamine D2 receptors in the brains of AD patients and animal models.
-
Neuroprotective Effects of D2 Agonists: Other D2 receptor agonists, like Bromocriptine, have been shown to ameliorate Aβ1-42-induced memory deficits and neuroinflammation in mouse models. The proposed mechanism involves the D2R/β-arrestin 2/PP2A/JNK signaling axis.
-
Anti-Tau Aggregation Properties: Some dopamine D2/D3 receptor agonists with a catechol group have demonstrated the ability to inhibit the aggregation of the full-length tau protein in vitro.
Proposed Experimental Approaches:
-
In Vitro Aβ Toxicity Model: Investigate the protective effects of this compound against amyloid-beta oligomer-induced cytotoxicity in SH-SY5Y or primary cortical neurons. Assess cell viability, ROS production, and apoptosis.
-
In Vitro Tauopathy Model: Evaluate the potential of this compound to inhibit heparin-induced tau aggregation in vitro using fluorescence assays and electron microscopy.
-
In Vivo AD Mouse Model: In transgenic AD mouse models (e.g., APP/PS1), assess the effect of chronic this compound administration on cognitive function (e.g., using the Morris water maze), amyloid plaque deposition, and neuroinflammation.
Potential Signaling Pathway for D2 Agonists in AD
Caption: Potential anti-inflammatory pathway of D2 agonists in AD.
III. Potential Application in Amyotrophic Lateral Sclerosis (ALS) Models
Similar to Alzheimer's disease, there is no direct published research on the use of this compound in ALS models. The investigation of dopaminergic drugs in ALS is less common; however, some studies provide a rationale for exploring the potential of D2 receptor agonists.
Rationale for Investigation:
-
D2 Receptors on Motor Neurons: Dopamine D2 receptors are expressed in the motor neurons of mouse and human spinal cords.
-
Dopaminergic Degeneration in ALS Models: Some studies have shown a loss of midbrain dopaminergic neurons in a transgenic mouse model of familial ALS (SOD1-G93A), in addition to the loss of spinal motor neurons.
-
D2 Receptor and TDP-43 Pathology: In a cellular model of ALS, activation of the D2 receptor was found to interfere with the beneficial effects of an A2A adenosine (B11128) receptor agonist on TDP-43 mislocalization, a key pathological hallmark of ALS. This suggests a complex role for D2 receptor signaling in ALS pathology that warrants further investigation.
It is important to note that Dexpramipexole, the R(+) enantiomer of Pramipexole (B1678040) (another dopamine agonist), was found to be ineffective in both SOD1-G93A mouse and TDP-43 cellular models of ALS. This highlights the need for careful investigation before concluding on the potential of this compound in ALS.
Proposed Experimental Approaches:
-
In Vitro Motor Neuron Toxicity Model: Utilize motor neuron cell lines (e.g., NSC-34) or iPSC-derived motor neurons and induce cell death using stressors relevant to ALS (e.g., oxidative stress, glutamate (B1630785) excitotoxicity). Assess the potential protective effects of this compound.
-
In Vivo SOD1 or TDP-43 Mouse Models: In established transgenic mouse models of ALS, evaluate the effect of this compound on disease onset, motor function (e.g., grip strength, rotarod performance), and survival.
Conclusion
This compound has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of Parkinson's disease. The detailed protocols and data presented here provide a strong foundation for researchers investigating its therapeutic potential for this condition. While direct evidence is currently lacking for Alzheimer's disease and ALS, the underlying biology of these diseases suggests that the dopaminergic system, and specifically D2 receptor agonism, may be a relevant target. The proposed experimental approaches for AD and ALS are intended to guide future research to determine if the neuroprotective properties of this compound extend beyond Parkinson's disease. Further investigation is required to fully elucidate the potential of this compound as a disease-modifying therapy for a broader range of neurodegenerative disorders.
References
- 1. Dopamine D2 receptor agonist Bromocriptine ameliorates Aβ1-42-induced memory deficits and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of the antiparkinsonian drugs this compound and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Talipexole stability, storage conditions, and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Talipexole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound dihydrochloride (B599025) should be stored at 4°C, sealed, and protected from moisture.[1]
Q2: What is the shelf life of this compound stock solutions?
A2: The shelf life of this compound stock solutions depends on the storage temperature. When stored in a suitable solvent, it is recommended to use the solution within 6 months if stored at -80°C and within 1 month if stored at -20°C.[1] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: How should I prepare this compound stock solutions?
A3: this compound dihydrochloride is soluble in DMSO at a concentration of 25 mg/mL (88.58 mM), though ultrasonic assistance may be necessary.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] For in vivo studies, various solvent systems can be used, such as 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures, such as pramipexole, are susceptible to hydrolysis, oxidation, and photolysis. Hydrolysis may occur under acidic or basic conditions, potentially cleaving the amino-thiazole ring. Oxidation can also be a degradation route. Photodegradation can occur upon exposure to light.
Q5: Are there any known incompatibilities with common excipients?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced potency or inconsistent results in assays. | Degradation of this compound due to improper storage or handling. | - Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Verify the purity of the compound using a suitable analytical method like HPLC. |
| Precipitation observed in stock solution upon storage. | Poor solubility or supersaturation at storage temperature. | - Confirm the solvent and concentration are appropriate. For DMSO stock solutions, ensure anhydrous solvent was used.- Gentle warming and sonication may help redissolve the compound.- Consider preparing a less concentrated stock solution. |
| Appearance of new peaks in chromatograms during stability studies. | Chemical degradation of this compound. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway (e.g., hydrolysis, oxidation).- Implement protective measures such as using antioxidants, controlling pH, or protecting from light based on the identified degradation pathway. |
| Discoloration of solid compound or formulation. | Potential oxidation or photolytic degradation. | - Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).- Protect the material from light by using amber vials or storing it in the dark. |
Stability and Storage Data
This compound Dihydrochloride (Solid)
| Parameter | Condition | Recommendation |
| Storage Temperature | 4°C | Store in a refrigerator. |
| Atmosphere | Sealed | Keep the container tightly sealed to prevent moisture uptake. |
| Light Exposure | Protected from light | Store in a light-resistant container. |
This compound Stock Solutions
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products. While a specific validated method for this compound is not publicly available, a general approach based on methods for similar compounds would involve:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled column temperature (e.g., 30°C).
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 105°C) for a defined period.
-
Photostability: Expose a solution and the solid form of this compound to a light source according to ICH Q1B guidelines.
Samples from each condition should be analyzed by HPLC to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
Technical Support Center: Talipexole-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talipexole.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during this compound-based experiments in a question-and-answer format.
Q1: I am observing high variability and poor reproducibility in my cell-based assay results with this compound. What are the possible causes and solutions?
A1: High variability in cell-based assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Cell Health and Culture Conditions:
-
Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing.
-
Variable Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Optimize the seeding density to achieve a confluent monolayer on the day of the experiment.
-
Media and Supplement Inconsistency: Use the same batch of cell culture media and supplements for all related experiments to minimize variability.
-
-
Compound Handling and Preparation:
-
Solubility Issues: this compound may precipitate when diluted from a DMSO stock into aqueous cell culture media. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. Prepare fresh dilutions for each experiment.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
-
-
Assay Conditions:
-
Incubation Times: Standardize all incubation times precisely.
-
Edge Effects: Microplate wells on the perimeter are prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Q2: My this compound solution in DMSO precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize both precipitation and potential cytotoxicity.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Gentle Mixing and Warming: When adding the this compound stock to the medium, mix gently by swirling or inverting the tube. Briefly warming the solution to 37°C may also aid in dissolution, but avoid prolonged heating to prevent compound degradation.
-
Use of a Surfactant: In some cases, a low, non-toxic concentration of a biocompatible surfactant (e.g., Pluronic F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: I am observing unexpected or off-target effects in my experiments with this compound. How can I investigate this?
A3: this compound is known to have activity at multiple receptors, primarily as a dopamine (B1211576) D2 receptor agonist, but also as an alpha-2 adrenergic agonist and a 5-HT3 receptor antagonist.
-
Confirm Primary Target Engagement: Use selective antagonists for the dopamine D2 receptor (e.g., sulpiride) to confirm that the observed effect is mediated through this target.
-
Investigate Known Off-Targets: Use selective antagonists for alpha-2 adrenergic receptors (e.g., yohimbine) and 5-HT3 receptors to determine if these receptors are contributing to the observed effects.
-
Control for Dopamine-Related Cytotoxicity: Dopamine and its agonists can undergo oxidation in cell culture media, generating reactive oxygen species (ROS) that can be toxic to cells. Include an antioxidant (
Technical Support Center: Optimizing Talipexole Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Talipexole in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dopamine (B1211576) D2 receptor agonist.[1][2] It also exhibits agonist activity at α2-adrenoceptors and antagonist activity at 5-HT3 receptors.[2] Its primary therapeutic effect in conditions like Parkinson's disease is attributed to its ability to stimulate D2 dopamine receptors, thereby mimicking the action of endogenous dopamine.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay and cell type. Based on available data, a good starting point for functional assays is in the nanomolar to low micromolar range. For neuroprotection and anti-aggregation assays, concentrations in the micromolar to millimolar range have been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound dihydrochloride (B599025) is soluble in DMSO at a concentration of 25 mg/mL (88.58 mM) with the help of ultrasonication.[3] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then make serial dilutions in your assay buffer or cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. When diluting the stock solution into aqueous media, do so gradually and mix well to prevent precipitation.
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data for this compound is limited, like many compounds, it can exhibit cytotoxicity at high concentrations. It is crucial to determine the non-toxic concentration range for your specific cell line and assay duration. A standard cytotoxicity assay, such as the MTT or LDH assay, should be performed prior to your main experiments. For context, other dopamine agonists have shown cytotoxicity in the micromolar range in cell lines like SH-SY5Y.
Troubleshooting Guides
Issue 1: Low or No Agonist Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the EC50. |
| Incorrect Assay Conditions | Ensure the assay buffer composition (e.g., ion concentrations, pH) and incubation time are optimal for D2 receptor activation. |
| Low Receptor Expression | Verify the expression level of the D2 receptor in your cell line using techniques like Western blotting or qPCR. |
| Compound Degradation | Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Use cells at a consistent passage number and confluency. Optimize cell seeding density for your assay plate format. |
| Precipitation of this compound | Visually inspect for any precipitation after diluting this compound into the assay medium. If precipitation occurs, try pre-warming the medium, using a stepwise dilution method, or adding a small amount of a solubilizing agent like BSA (if compatible with your assay). |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Use the lowest effective concentration of this compound determined from your dose-response curve to minimize the risk of engaging off-target receptors. |
| Interaction with Other Receptors | This compound is known to have affinity for α2-adrenoceptors and 5-HT3 receptors. Consider using selective antagonists for these receptors as controls to confirm that the observed effect is mediated by the D2 receptor. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) and Functional Potencies (EC50/pEC50)
| Receptor | Assay Type | Cell Line | Radioligand | Ki (nM) | pEC50 | EC50 (nM) | Reference |
| Human D2 | Functional | CHO | - | - | 7.4 ± 0.1 | ~40 | |
| Human D3 | Functional | CHO | - | - | 8.4 ± 0.1 | ~4 | |
| Human D4.4 | Functional | CHO | - | - | 6.8 ± 0.1 | ~158 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Notes |
| D2 Receptor Functional Assays (e.g., cAMP, GTPγS) | CHO, HEK293 expressing D2 receptor | 1 nM - 10 µM | Perform a full dose-response curve to determine EC50. |
| Neuroprotection Assays | SH-SY5Y | 100 µM - 1 mM | Pre-treatment for several days may be required to observe protective effects. |
| Cytotoxicity Assays (e.g., MTT, LDH) | SH-SY5Y or other relevant cell lines | 1 µM - 1 mM | Determine the IC50 or CC50 value for your specific cell line and incubation time. |
| α-Synuclein Aggregation Inhibition | Cell-free or SH-SY5Y | 3 mM - 10 mM (cell-free), 100 µM - 1 mM (cellular) | Higher concentrations are typically required for cell-free aggregation inhibition. |
Experimental Protocols & Visualizations
Dopamine D2 Receptor Signaling Pathway
This compound, as a dopamine D2 receptor agonist, binds to the D2 receptor, which is a G-protein coupled receptor (GPCR). This binding activates the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
D2 Receptor Signaling Pathway
Experimental Workflow: Optimizing this compound Concentration
This workflow outlines the steps to determine the optimal concentration of this compound for a cell-based in vitro assay.
Workflow for this compound Concentration Optimization
Detailed Methodologies
1. cAMP Assay for D2 Receptor Agonism
This assay measures the inhibition of adenylyl cyclase activity upon D2 receptor activation by this compound.
-
Cell Seeding: Plate cells expressing the dopamine D2 receptor (e.g., CHO-D2 or HEK-D2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add serial dilutions of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of interest (e.g., SH-SY5Y) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 µM to 1 mM). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 or CC50 value.
3. Alpha-Synuclein (B15492655) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay monitors the effect of this compound on the aggregation of α-synuclein.
-
Preparation: Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the α-synuclein solution with Thioflavin T (a fluorescent dye that binds to amyloid fibrils). Add different concentrations of this compound (e.g., 100 µM to 10 mM) or a vehicle control. To induce aggregation, pre-formed α-synuclein fibrils can be added as seeds.
-
Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Fluorescence Measurement: Monitor the increase in Thioflavin T fluorescence over time using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity against time for each this compound concentration. A delay in the lag phase or a decrease in the final fluorescence intensity indicates inhibition of aggregation.
References
- 1. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, this compound and pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Talipexole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of Talipexole in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target activities?
A1: this compound is primarily a potent dopamine (B1211576) D2 receptor agonist.[1] However, research has identified that it also exhibits off-target activities as an α2-adrenoceptor agonist and a 5-HT3 receptor antagonist.[1][2] These off-target interactions can lead to complex pharmacological effects that may need to be considered in experimental designs.
Q2: My experimental results are inconsistent with pure D2 receptor agonism. Could off-target effects be the cause?
A2: Yes, unexpected results could be due to this compound's engagement with α2-adrenergic or 5-HT3 receptors. For instance, sedative effects observed in preclinical studies are attributed to the combined action on both dopamine D2 and α2-adrenergic receptors.[1] If your experimental system expresses these receptors, it is crucial to consider their potential contribution to the observed phenotype.
Q3: What are the typical downstream signaling pathways associated with this compound's off-target activities?
A3: As an α2-adrenoceptor agonist, this compound is expected to couple to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] As a 5-HT3 receptor antagonist, this compound would block the action of serotonin (B10506) at these ligand-gated ion channels, preventing the rapid, transient depolarization of the postsynaptic membrane that is typically mediated by sodium and potassium ion influx.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
A4: To dissect the specific receptor contributions to your observed effects, you can use selective antagonists for each receptor. For example, to block the D2 receptor-mediated effects, you can use a selective D2 antagonist like sulpiride (B1682569). To block the α2-adrenoceptor effects, an antagonist such as yohimbine (B192690) can be used. For the 5-HT3 receptor, a selective agonist can be used to see if this compound can block its effects. Comparing the results in the presence and absence of these antagonists can help isolate the on- and off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected sedative or hypotensive effects in animal models. | This compound's agonist activity at α2-adrenergic receptors. | 1. Administer a selective α2-adrenergic antagonist (e.g., yohimbine) prior to this compound treatment to see if the effect is reversed.2. Measure physiological parameters such as blood pressure and heart rate to quantify the cardiovascular effects.3. Use cell lines or primary cells that selectively express D2 or α2 receptors to study the cellular response to this compound in a more controlled environment. |
| Unexplained changes in neuronal excitability or gastrointestinal motility. | Antagonism of 5-HT3 receptors by this compound. | 1. Co-administer a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT) to determine if this compound can block its effects.2. Perform electrophysiological recordings on neurons known to express 5-HT3 receptors to measure changes in ion channel activity in the presence of this compound.3. Utilize in vitro gut preparations to assess the impact of this compound on serotonin-induced contractions. |
| Difficulty replicating results across different cell lines or tissues. | Variable expression levels of D2, α2, and 5-HT3 receptors. | 1. Perform qPCR or Western blot analysis to quantify the expression levels of all three receptors in your experimental models.2. Choose cell lines with well-characterized receptor expression profiles for your experiments.3. Consider using receptor knockout or knockdown models to definitively establish the involvement of a specific off-target receptor. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and off-targets.
| Target | Reported Affinity (Ki) | Receptor Type | Species/Tissue |
| Dopamine D2 Receptor | Potent Agonist (Specific Ki not cited) | G-protein Coupled Receptor (GPCR) | Not Specified |
| α2-Adrenergic Receptor | Agonist (Specific Ki not cited) | G-protein Coupled Receptor (GPCR) | Not Specified |
| 5-HT3 Receptor | 0.35 µM | Ligand-gated Ion Channel | Rat Cortex |
| 5-HT3 Receptor | 0.22 µM | Ligand-gated Ion Channel | Rat Intestine |
Note: The sedative effect of this compound has been shown to be inhibited by the D2 antagonist sulpiride and the α2-adrenoceptor antagonist yohimbine, indicating functional activity at both receptors.
Detailed Experimental Protocols
Radioligand Binding Assay to Determine this compound's Affinity for Off-Targets
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific off-target receptor (e.g., α2-adrenergic or 5-HT3 receptors).
Materials:
-
Cell membranes prepared from cells or tissues expressing the receptor of interest.
-
A suitable radioligand for the target receptor (e.g., [3H]-clonidine for α2-adrenergic receptors or [3H]-GR65630 for 5-HT3 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or this compound to the appropriate wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay to Assess this compound's Activity at α2-Adrenergic Receptors (cAMP Measurement)
This protocol describes a method to measure the functional agonist activity of this compound at Gαi-coupled α2-adrenergic receptors by quantifying changes in intracellular cAMP levels.
Materials:
-
A cell line expressing the α2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
A selective α2-adrenergic antagonist (e.g., yohimbine).
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment: Pre-treat a subset of cells with the α2-adrenergic antagonist for a specified time to serve as a negative control.
-
Stimulation: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate cAMP production, and an agonist at a Gαi-coupled receptor will inhibit this stimulation.
-
Incubation: Incubate the cells for a specified time at 37°C to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for troubleshooting this compound's off-target effects.
References
- 1. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor blocking properties of the antiparkinsonian agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Strategies to Minimize Side Effects of Talipexole in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the side effects of Talipexole in animal models. The following information is intended to support the design and execution of preclinical studies involving this compound, ensuring animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on preclinical studies, the most frequently reported side effects of this compound in animal models include sedation, hypotension, and, to a lesser extent, nausea and vomiting. In cynomolgus monkeys, sedative effects were observed at anti-tremor doses.[1] In marmosets, this compound was noted to have a lower propensity to induce emesis compared to the dopamine (B1211576) agonist bromocriptine.[2][3] At lower doses in normal marmosets (20 micrograms/kg, i.p.), this compound depressed motor activity, while higher doses (80-160 micrograms/kg, i.p.) increased it.[2][3]
Q2: How can I minimize sedation when administering this compound to my animal models?
A2: One effective strategy to mitigate sedation is through gradual dose escalation. Starting with a lower dose and incrementally increasing it over several days allows the animals to develop a tolerance to the sedative effects. Studies in cynomolgus monkeys have shown that the sedative effects of this compound decrease with repeated administration.
Q3: What are the recommended strategies for managing this compound-induced hypotension?
A3: Hypotension is a known side effect of dopamine agonists due to their vasodilatory properties. To manage this, it is crucial to implement continuous blood pressure monitoring, especially during the initial administration phase. If hypotension occurs, consider reducing the dose of this compound. In cases of significant hypotension, the use of a vasopressor agent may be warranted, though this should be done with careful consideration of potential drug interactions.
Q4: Is it possible to reduce nausea and vomiting associated with this compound administration?
A4: While this compound appears to have a lower emetic potential than some other dopamine agonists, nausea and vomiting can still occur. Co-administration with a peripherally acting dopamine D2 receptor antagonist, such as domperidone (B1670879), can be an effective strategy. Domperidone does not readily cross the blood-brain barrier and can therefore counteract the peripheral effects of this compound that lead to nausea and vomiting without interfering with its central therapeutic actions.
Troubleshooting Guides
Issue: Pronounced Sedation in Rodent Models
Symptoms:
-
Reduced locomotor activity.
-
Increased time spent in sleep or sleep-like postures.
-
Delayed response to stimuli.
Possible Causes:
-
Initial high dose of this compound.
-
Individual animal sensitivity.
Troubleshooting Steps:
-
Dose Titration:
-
Initiate dosing at a low level (e.g., 0.1 mg/kg in rats) and gradually increase the dose over 5-7 days to the target therapeutic dose. This allows for adaptation to the sedative effects.
-
-
Acclimation Period:
-
Incorporate a longer acclimation period with repeated, low-dose administrations before commencing the main experimental procedures. A study in monkeys demonstrated that sedative effects diminished over a 21-day period of daily administration.
-
-
Optimize Dosing Time:
-
Administer this compound during the animal's inactive phase (e.g., during the light cycle for nocturnal rodents) to minimize disruption of normal active behaviors.
-
Issue: Significant Drop in Blood Pressure
Symptoms:
-
A decrease in mean arterial pressure (MAP) of more than 20% from baseline.
-
Lethargy and reduced activity.
Possible Causes:
-
Vasodilatory effects of this compound via dopamine D2 and alpha-2 adrenergic receptor agonism.
-
Dehydration or volume depletion in the animal.
Troubleshooting Steps:
-
Continuous Blood Pressure Monitoring:
-
Utilize telemetry or an indwelling arterial catheter connected to a pressure transducer for real-time blood pressure monitoring, particularly during the first few hours after administration.
-
-
Ensure Hydration:
-
Provide ad libitum access to water and ensure animals are adequately hydrated before this compound administration.
-
-
Dose Adjustment:
-
If a significant drop in blood pressure is observed, reduce the subsequent dose of this compound.
-
-
Pharmacological Intervention (with caution):
-
In severe cases, a low-dose infusion of a vasopressor may be considered. However, potential interactions with this compound's mechanism of action must be carefully evaluated.
-
Issue: Observation of Nausea-Like Behavior (Pica in Rats)
Symptoms (in rats):
-
Increased consumption of non-nutritive substances like kaolin (B608303) (clay).
Possible Causes:
-
Peripheral stimulation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).
Troubleshooting Steps:
-
Co-administration with a Peripheral Dopamine Antagonist:
-
Administer domperidone (e.g., 1-5 mg/kg, i.p. in rats) 30-60 minutes prior to this compound. Domperidone selectively blocks peripheral dopamine receptors, mitigating nausea, without affecting the central actions of this compound.
-
-
Co-administration with a 5-HT3 Antagonist:
-
Consider pre-treatment with ondansetron (B39145) (e.g., 1-2 mg/kg, i.p. in rats), a 5-HT3 receptor antagonist commonly used to prevent chemotherapy-induced nausea. This can be particularly useful if a serotonergic component to the nausea is suspected.
-
-
Dose Fractionation:
-
Instead of a single large dose, administer the total daily dose in two or three smaller, spaced-out doses to reduce peak plasma concentrations and associated side effects.
-
Data Presentation
Table 1: Dose-Response Data for this compound in Various Animal Models
| Animal Model | Route | Dose Range | Observed Effect | Side Effects Noted | Citation |
| Cynomolgus Monkey | s.c. | 34 µg/kg (ED50) | Anti-tremor | Sedation | |
| Cynomolgus Monkey | p.o. | 84 µg/kg (ED50) | Anti-tremor | Sedation | |
| Common Marmoset | i.p. | 20-160 µg/kg | Increased motor activity (at higher doses) | Depressed motor activity (at 20 µg/kg), less emesis than bromocriptine | |
| Rat | i.v. | 0.01-0.04 mg/kg | Dose-dependent increase in striatal neuron firing | Not specified | |
| Mouse | i.p. | 1 mg/kg/day for 20 days | Suppressed MPTP-induced dopamine reduction | Not specified |
Experimental Protocols
Protocol 1: Minimizing Sedation via Dose Escalation in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions with a 12:12 light-dark cycle.
-
Dose Escalation Schedule:
-
Day 1-2: Administer this compound at 0.1 mg/kg, i.p.
-
Day 3-4: Increase the dose to 0.25 mg/kg, i.p.
-
Day 5-6: Increase the dose to 0.5 mg/kg, i.p.
-
Day 7 onwards: Administer the target therapeutic dose (e.g., 1.0 mg/kg, i.p.).
-
-
Behavioral Assessment:
-
Monitor locomotor activity using an open-field test for 30 minutes post-injection on days 1, 4, and 7 to quantify the reduction in sedative effects.
-
Protocol 2: Assessing and Mitigating Nausea (Pica) in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: Individual housing with free access to food, water, and a pre-weighed amount of kaolin clay.
-
Procedure:
-
Acclimation: Allow rats to acclimate to the presence of kaolin for 3 days prior to the experiment.
-
Pre-treatment (for mitigation group): Administer domperidone (2 mg/kg, i.p.) 30 minutes before this compound.
-
This compound Administration: Administer this compound at the desired dose (e.g., 1 mg/kg, i.p.).
-
Data Collection: Measure the amount of kaolin consumed over a 24-hour period.
-
-
Endpoint: A significant reduction in kaolin intake in the domperidone pre-treated group compared to the this compound-only group indicates successful mitigation of nausea-like behavior.
Protocol 3: Continuous Blood Pressure Monitoring in Anesthetized Rats
-
Animal Model: Male Wistar rats (300-350g).
-
Anesthesia: Anesthetize the rat with urethane (B1682113) (1.2 g/kg, i.p.).
-
Surgical Preparation:
-
Cannulate the carotid artery with a polyethylene (B3416737) catheter filled with heparinized saline.
-
Connect the arterial catheter to a pressure transducer.
-
-
Data Acquisition:
-
Record baseline blood pressure for at least 30 minutes.
-
Administer this compound (e.g., 0.1 mg/kg, i.v.) and continuously record blood pressure for at least 2 hours post-administration.
-
-
Analysis: Analyze the data for changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure.
Mandatory Visualizations
Caption: this compound's dual signaling pathways.
Caption: Workflow for minimizing sedation.
Caption: Mitigation of this compound-induced nausea.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on motor behavior in normal and MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving the bioavailability of Talipexole in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Talipexole in their studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: We are observing low oral bioavailability of this compound in our preclinical animal studies. What are the potential causes and how can we investigate them?
A: Low oral bioavailability of a drug candidate like this compound can stem from several factors. A systematic approach to identify the root cause is crucial. The primary reasons can be categorized as poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism.
Troubleshooting Workflow:
To systematically investigate the cause of low bioavailability, the following experimental workflow is recommended:
Caption: Troubleshooting workflow for low this compound bioavailability.
Experimental Protocols:
-
Aqueous Solubility Determination:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot solubility (mg/mL) against pH.
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add this compound solution to the apical side.
-
At predetermined time points, take samples from the basolateral side and analyze for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Q: Our data suggests this compound has poor aqueous solubility. What formulation strategies can we employ to improve its dissolution and absorption?
A: For poorly soluble compounds, enhancing the dissolution rate is a key strategy to improve bioavailability. Several formulation approaches can be considered. The choice of strategy will depend on the physicochemical properties of this compound and the desired dosage form.
Formulation Strategies for Poorly Soluble Drugs:
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range, leading to faster dissolution. | High drug loading, suitable for various administration routes. | Physical instability (particle aggregation), requires specialized equipment. |
| Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous form with higher solubility.[1] | Significant increase in dissolution rate, can be formulated into solid dosage forms. | Potential for recrystallization during storage, selection of a suitable carrier is critical. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[2] | Enhances solubility and permeability, protects the drug from degradation. | Potential for drug precipitation upon dilution, requires careful selection of excipients. |
| Complexation with Cyclodextrins | Forms inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent solubility. | Enhances solubility and stability, can be used in various dosage forms. | Limited drug loading capacity, potential for competitive displacement. |
Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Milling: Transfer the suspension to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Set the milling speed and time. Monitor the particle size reduction periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Endpoint: Continue milling until the desired mean particle size and a narrow size distribution are achieved.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
3. Q: How can we assess if first-pass metabolism is the primary reason for low this compound bioavailability?
A: To determine the impact of first-pass metabolism, a combination of in vitro and in vivo studies is necessary. The goal is to understand the extent and site of metabolism before the drug reaches systemic circulation.
Investigative Pathway for First-Pass Metabolism:
Caption: Pathway to investigate this compound's first-pass metabolism.
Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), and buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Analysis: Analyze the samples for the concentration of remaining this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Illustrative Data Comparison for Metabolic Stability:
| Compound | In Vitro t½ (min) in Human Liver Microsomes | Predicted Hepatic Extraction Ratio |
| High Turnover Compound | < 10 | High (> 0.7) |
| Intermediate Turnover Compound | 10 - 60 | Intermediate (0.3 - 0.7) |
| Low Turnover Compound | > 60 | Low (< 0.3) |
| This compound (Hypothetical) | To be determined | To be determined |
4. Q: If this compound is a substrate for P-glycoprotein (P-gp), how might this affect its bioavailability and how can we test for it?
A: If this compound is a substrate for the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium, it can be actively pumped back into the intestinal lumen after absorption. This would result in lower net absorption and reduced oral bioavailability.
Testing for P-gp Substrate Potential:
A bidirectional Caco-2 permeability assay is the standard in vitro method to investigate this.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports as described previously.
-
Permeability Studies:
-
A-B Permeability: Measure the transport of this compound from the apical (lumenal) to the basolateral (blood) side.
-
B-A Permeability: Measure the transport of this compound from the basolateral to the apical side.
-
-
Calculate Efflux Ratio: The efflux ratio is calculated as:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
Interpretation: An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for an active efflux transporter like P-gp. To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
Illustrative Data for P-gp Substrate Identification:
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Alone (Hypothetical) | 2.5 | 10.0 | 4.0 |
| This compound + Verapamil (Hypothetical) | 3.0 | 3.5 | 1.2 |
In this hypothetical example, the high efflux ratio of 4.0 is significantly reduced to 1.2 in the presence of a P-gp inhibitor, suggesting this compound is a P-gp substrate.
References
Validation & Comparative
A Comparative Analysis of Talipexole and Pramipexole for Dopaminergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two non-ergot dopamine (B1211576) agonists, Talipexole and Pramipexole. Both compounds are significant in the research and treatment of Parkinson's disease and other dopamine-related disorders. This document synthesizes pharmacological, pharmacokinetic, and clinical data to offer an objective comparison, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Introduction
This compound and Pramipexole are synthetic aminobenzothiazole derivatives that primarily exert their effects through the activation of dopamine D2-like receptors. Pramipexole is widely approved for the treatment of Parkinson's disease and restless legs syndrome. This compound has been used for Parkinson's disease, particularly in certain regions, and is noted for its selective dopamine D2 receptor agonism. Understanding the nuanced differences in their receptor affinity, pharmacokinetic profiles, and clinical effects is crucial for targeted drug development and application in neuroscience research.
Pharmacological Profile: Receptor Binding Affinity
The affinity of this compound and Pramipexole for various neurotransmitter receptors is a key determinant of their therapeutic effects and side-effect profiles. The following table summarizes their in vitro binding affinities (Ki values in nM), with lower values indicating higher affinity.
| Receptor Subtype | This compound (Ki, nM) | Pramipexole (Ki, nM) |
| Dopamine Receptors | ||
| D2 | Selective Agonist | 0.5 - 3.9 |
| D3 | - | 0.2 - 0.5 |
| D4 | - | 5.1 |
| Serotonin Receptors | ||
| 5-HT3 | 220 - 350[1] | Low Affinity |
| Adrenergic Receptors | ||
| α2 | Agonist Activity | Low Affinity |
Data for this compound's affinity for specific dopamine receptor subtypes (D2, D3, D4) with precise Ki values are not as widely published as for Pramipexole. This compound is consistently characterized as a selective D2 receptor agonist.[2]
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion profiles of this compound and Pramipexole influence their dosing regimens and potential for drug-drug interactions.
| Pharmacokinetic Parameter | This compound | Pramipexole |
| Bioavailability (%) | - | >90[3] |
| Time to Peak Plasma Concentration (Tmax, hours) | ~2.0 | ~2.0[3] |
| Elimination Half-life (t½, hours) | ~3.3 | ~8.0[3] |
| Plasma Protein Binding (%) | - | ~15 |
| Metabolism | - | Minimal |
| Excretion | Primarily Renal | ~90% unchanged in urine |
Pharmacokinetic parameters for this compound are based on a single-dose study in healthy volunteers.
Signaling Pathways and Experimental Workflow
The therapeutic effects of both this compound and Pramipexole are mediated through the activation of D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a signaling cascade that modulates neuronal activity.
Caption: D2/D3 receptor signaling cascade.
A typical experimental workflow to determine and compare the binding affinity of these compounds is the competitive radioligand binding assay.
Caption: Workflow for binding affinity assay.
The logical relationship in this comparative analysis is structured to provide a clear understanding of the key differences between this compound and Pramipexole.
Caption: Framework for drug comparison.
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing this compound and Pramipexole are limited in the published literature. However, data from individual placebo-controlled and comparative trials provide insights into their clinical profiles.
Pramipexole: In clinical trials involving patients with advanced Parkinson's disease, Pramipexole has demonstrated significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). For instance, in a double-blind study comparing Pramipexole to a placebo, the UPDRS part II (Activities of Daily Living) score improved by 26.7% and the UPDRS part III (Motor Examination) score improved by 34% in the Pramipexole group. Common adverse events associated with Pramipexole include nausea, dyskinesia, and somnolence.
This compound: Clinical studies on this compound have also shown its efficacy in improving the motor symptoms of Parkinson's disease. While direct comparative data with Pramipexole using UPDRS scores from a single trial is not readily available, network meta-analyses of various dopamine agonists suggest that both drugs are effective in managing Parkinson's symptoms. This compound's side effect profile includes sedative effects, which may be related to its alpha-2 adrenoceptor agonism.
Experimental Protocols
6.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound and Pramipexole for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compounds (this compound, Pramipexole).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated.
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
6.2. Assessment of Motor Function in a Primate Model of Parkinson's Disease
-
Objective: To evaluate the in vivo efficacy of this compound and Pramipexole in alleviating parkinsonian motor symptoms.
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates, which develop a parkinsonian syndrome.
-
Procedure:
-
Primates are treated with MPTP to induce stable parkinsonian symptoms (e.g., tremor, bradykinesia, rigidity).
-
A baseline assessment of motor function is performed using a standardized rating scale (e.g., a modified UPDRS for primates).
-
The animals are treated with either this compound, Pramipexole, or a vehicle control in a crossover design with adequate washout periods.
-
Motor function is assessed at multiple time points after drug administration by trained observers blinded to the treatment.
-
Key parameters measured include tremor severity, activity levels, and bradykinesia.
-
The data are analyzed to compare the effects of each drug on motor scores relative to baseline and the vehicle control.
-
Conclusion
Both this compound and Pramipexole are effective dopamine agonists with a primary mechanism of action involving the stimulation of D2-like dopamine receptors. Pramipexole exhibits a well-characterized high affinity for both D2 and D3 receptors, while this compound is a selective D2 agonist with additional interactions at serotonergic and adrenergic receptors. Pramipexole has a longer elimination half-life compared to this compound. While both have demonstrated clinical efficacy in Parkinson's disease, a lack of direct head-to-head comparative trials makes it difficult to definitively establish superiority in terms of efficacy or safety. The distinct pharmacological profiles of these two compounds suggest they may have different therapeutic niches and side-effect profiles, warranting further investigation in both preclinical and clinical settings. Future research should focus on direct comparative studies to better delineate their relative therapeutic value.
References
- 1. 5-HT3 receptor blocking properties of the antiparkinsonian agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison for Efficacy and Tolerability among Ten Drugs for Treatment of Parkinson’s Disease: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
A Preclinical Head-to-Head Comparison of Talipexole and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Preclinical Performance
This guide provides a comprehensive comparison of the preclinical data for talipexole against other prominent dopamine (B1211576) agonists, including pramipexole (B1678040), ropinirole, and bromocriptine (B1667881). The following sections detail their respective performance in established animal models of Parkinson's disease, receptor binding affinities, and neuroprotective effects, supported by experimental data and protocols.
Comparative Efficacy in Preclinical Models of Parkinson's Disease
The therapeutic potential of this compound has been evaluated in various preclinical models that mimic the neurodegenerative and motor deficits characteristic of Parkinson's disease. These studies provide a crucial platform for comparing its efficacy against other dopamine agonists.
MPTP-Induced Parkinsonism in Mice
A widely utilized model involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. In a comparative study, this compound and pramipexole demonstrated a more significant suppression of MPTP-induced dopamine reduction in the striatum of C57BL/6N mice compared to bromocriptine.
| Compound | Dosage | Effect on Striatal Dopamine Levels (vs. MPTP control) | Reference |
| This compound | 1 mg/kg, i.p. | Significantly suppressed reduction | |
| Pramipexole | 1 mg/kg, i.p. | Significantly suppressed reduction | |
| Bromocriptine | 10 mg/kg, i.p. | Less significant suppression than this compound and pramipexole |
Anti-Tremor Activity in Non-Human Primates
In cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum (VMT), a model that induces parkinsonian tremors, this compound exhibited potent anti-tremor activity. It was found to be significantly more potent than bromocriptine in suppressing tremors.
| Compound | ED50 (s.c.) | Observations | Reference |
| This compound | 34 µg/kg | Did not cause emetic behavior at anti-tremor doses | |
| Bromocriptine | 2.5 mg/kg | Induced oral movement, salivation, and vomiting |
Effects on Locomotor Activity
The impact of these dopamine agonists on locomotor activity provides insights into their potential to alleviate bradykinesia. In normal marmosets, higher doses of this compound (80-160 µg/kg, i.p.) increased motor activity, similar to bromocriptine. However, a low dose of this compound (20 µg/kg, i.p.) depressed this activity. In MPTP-treated marmosets, this compound dose-dependently increased motor activity and reversed akinesia.
Studies in rats have shown that pramipexole can have biphasic effects on locomotor activity, with lower doses causing a temporary decrease followed by an increase at higher doses or later time points. Ropinirole has also been shown to increase locomotor activity in rodent models.
Receptor Binding Affinity and Selectivity
The pharmacological actions of these dopamine agonists are primarily mediated through their interaction with dopamine D2 and D3 receptors. Their binding affinities (Ki) for these and other receptors determine their potency and potential side-effect profiles.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Reference |
| This compound | >10,000 | 20 | 4.5 | |
| Pramipexole | >10,000 | 3.9 - 79,500 | 0.5 - 0.97 | |
| Ropinirole | >10,000 | 29 - 98,700 | 3.5 | |
| Bromocriptine | 680 | 2.5 - 11.99 | 5.4 |
Note: Ki values can vary between studies depending on the experimental conditions and tissue source.
Pramipexole
Talipexole's Therapeutic Efficacy on Motor Symptoms: A Comparative Guide
This guide provides a comprehensive comparison of Talipexole's therapeutic efficacy on motor symptoms with other dopamine (B1211576) agonists, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a potential therapeutic agent for Parkinson's disease and other motor disorders.
Introduction
This compound is a non-ergot dopamine agonist that primarily targets the dopamine D2 receptor.[1] It has been investigated for its potential to alleviate the motor symptoms of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra.[1] This guide compares the efficacy of this compound with two other widely used non-ergot dopamine agonists, Pramipexole and Ropinirole, based on available preclinical and clinical data.
Mechanism of Action: D2 Receptor Agonism
This compound, Pramipexole, and Ropinirole all exert their therapeutic effects by acting as agonists at dopamine D2 receptors in the brain.[1] By stimulating these receptors, they mimic the action of dopamine, thereby compensating for the reduced endogenous dopamine levels in individuals with Parkinson's disease. This stimulation of the D2 receptor signaling pathway helps to improve motor control.
The signaling pathway initiated by D2 receptor activation is depicted below:
Dopamine D2 Receptor Signaling Pathway
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, Pramipexole, and Ropinirole in improving motor symptoms. It is important to note that direct head-to-head clinical trials comparing this compound with Pramipexole and Ropinirole are limited. Therefore, this comparison relies on data from separate preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in an MPTP-Induced Marmoset Model of Parkinson's Disease
| Treatment Group | Dose Range (µg/kg, i.p.) | Outcome Measure | Result |
| This compound | 20-160 | Motor Activity | Dose-dependent increase |
| Akinesia & Incoordination | Reversal of deficits | ||
| Bromocriptine | - | Motor Activity | Similar to this compound |
Source: Data extrapolated from a study in MPTP-treated common marmosets.[1]
Table 2: Clinical Efficacy of Pramipexole in Early Parkinson's Disease (Monotherapy)
| Study | Treatment Group | N | Duration | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) |
| Shannon et al. (1997) | Pramipexole | 164 | 31 weeks | UPDRS Part III | -4.3 | -1.3 |
| Parkinson Study Group (2000) | Pramipexole | 151 | 10 weeks | UPDRS Part III | -5.0 | +0.9 |
UPDRS: Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.
Table 3: Clinical Efficacy of Ropinirole in Early Parkinson's Disease (Monotherapy)
| Study | Treatment Group | N | Duration | Primary Endpoint | Improvement (Drug) | Improvement (Placebo) |
| Adler et al. (1997) | Ropinirole | 116 | 6 months | UPDRS Motor Score | 24% | -3% |
Improvement is presented as a percentage change from baseline.
Experimental Protocols
MPTP-Induced Parkinsonism in Common Marmosets
A widely used preclinical model to assess the efficacy of anti-parkinsonian drugs involves the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to non-human primates, such as the common marmoset. This neurotoxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Experimental Workflow:
MPTP Experimental Workflow
Key Methodological Steps:
-
Animal Selection and Acclimatization: Adult common marmosets are selected and allowed to acclimatize to the laboratory environment.
-
Baseline Motor Assessment: Prior to MPTP administration, baseline motor function is assessed using a standardized scoring system. This may include observing and scoring posture, movement, and tremor.
-
MPTP Administration: MPTP is administered, typically intravenously or intraperitoneally, at a dose sufficient to induce stable parkinsonian symptoms. For example, a dose of 0.5 mg per animal given intravenously has been used.[1]
-
Symptom Development and Monitoring: Animals are closely monitored for the development of motor deficits such as akinesia (poverty of movement), rigidity, and tremor.
-
Drug Administration: Once stable parkinsonian symptoms are established, animals are treated with the test compound (e.g., this compound) or a comparator drug.
-
Post-Treatment Motor Assessment: Motor function is reassessed at various time points after drug administration to evaluate the therapeutic effect.
-
Data Analysis: The changes in motor scores from baseline are statistically analyzed to compare the efficacy of different treatments.
Discussion and Conclusion
The available data suggests that this compound is effective in reversing motor deficits in a preclinical primate model of Parkinson's disease, with a potency greater than that of the older dopamine agonist, bromocriptine. Clinical trial data for Pramipexole and Ropinirole demonstrate their efficacy in improving motor symptoms in patients with early Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
A direct comparison of the therapeutic efficacy of this compound with modern dopamine agonists like Pramipexole and Ropinirole is challenging due to the lack of head-to-head human clinical trials. The preclinical data for this compound is promising; however, further clinical investigation with robust, controlled trials is necessary to definitively establish its therapeutic position relative to other available dopamine agonists for the treatment of motor symptoms in Parkinson's disease. Researchers and clinicians should consider the presented data in the context of these limitations when evaluating the potential of this compound.
References
A Comparative Analysis of Talipexole in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental findings related to Talipexole, a dopamine (B1211576) D2 and alpha-2 adrenergic receptor agonist. We present a comparative analysis of this compound's performance against other dopamine agonists, primarily Bromocriptine and Pramipexole, supported by data from key preclinical studies. This document is intended to serve as a valuable resource for researchers in the field of neurodegenerative disease and drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies involving this compound and other dopamine agonists.
Table 1: Efficacy of this compound vs. Bromocriptine in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Parameter | This compound | Bromocriptine | Reference |
| Route of Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) | |
| Effective Dose (Rotational Behavior) | 0.16 mg/kg | 10.24 mg/kg | |
| Onset of Action (Rotational Behavior) | 30 minutes | 90 minutes | |
| Route of Administration | Intragastric (i.g.) | Intragastric (i.g.) | |
| Effective Dose (Rotational Behavior) | 0.4 mg/kg | 20.48 mg/kg | |
| Onset of Action (Rotational Behavior) | 60 minutes | 180 minutes |
Table 2: Efficacy of this compound vs. Bromocriptine in a Primate Model of Parkinson's Disease (MPTP-Treated Marmosets)
| Parameter | This compound | Bromocriptine | Reference |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |
| Dose Range (Increased Motor Activity) | 20-160 µg/kg | Not specified, but effects were similar | |
| Potency | >25 times more potent than Bromocriptine | - | |
| Emesis Induction | Did not induce strong emesis at 80 µg/kg | Induced emesis at 0.5 mg/kg |
Table 3: Efficacy of this compound vs. Bromocriptine in a Primate Model of Parkinson's Disease (VMT-Lesioned Monkeys)
| Parameter | This compound | Bromocriptine | Reference |
| Route of Administration | Subcutaneous (s.c.) | Subcutaneous (s.c.) | |
| ED50 (Anti-tremor effect) | 34 µg/kg | 2.5 mg/kg | |
| Route of Administration | Oral (p.o.) | - | |
| ED50 (Anti-tremor effect) | 84 µg/kg | - | |
| Side Effects | Sedative effects | Oral movement, salivation, vomiting |
Table 4: Neuroprotective Effects of this compound vs. Pramipexole and Bromocriptine in a Mouse Model of Parkinson's Disease (MPTP-Induced)
| Parameter | This compound (1 mg/kg, i.p.) | Pramipexole (1 mg/kg, i.p.) | Bromocriptine (10 mg/kg, i.p.) | Reference |
| Effect on MPTP-induced Dopamine Reduction | Significantly suppressed | Significantly suppressed | Less significant suppression | |
| Striatal Dopamine Content (% of control) | ~70-80% | ~70-80% | ~50-60% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Unilateral 6-Hydroxyd
A Comparative Analysis of Talipexole and Bromocriptine in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two dopamine (B1211576) agonists, talipexole and bromocriptine (B1667881), based on their performance in preclinical models of Parkinson's disease. The following sections summarize key quantitative data, outline experimental methodologies, and visualize relevant biological pathways and experimental designs to facilitate an objective evaluation of these compounds.
Executive Summary
This compound and bromocriptine, both dopamine agonists, have been evaluated for their potential in treating Parkinson's disease. Preclinical studies indicate that this compound, a non-ergot D2 receptor agonist, may offer advantages over the ergot-derived bromocriptine, which acts on both D1 and D2 receptors. Notably, this compound demonstrates higher potency, a more rapid onset of action, and potentially a more favorable side-effect profile in animal models. Furthermore, studies suggest this compound may have superior neuroprotective effects compared to bromocriptine.
Comparative Efficacy in Motor Symptom Alleviation
The efficacy of this compound and bromocriptine in reversing motor deficits has been assessed in various rodent and primate models of Parkinson's disease.
Rotational Behavior in 6-OHDA-Lesioned Rats
A common method to assess the efficacy of anti-parkinsonian drugs is to measure the contralateral rotational behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra. This behavior is a direct result of the stimulation of denervated postsynaptic dopamine receptors in the striatum.
| Drug | Administration Route | Effective Dose | Onset of Action | Receptor Specificity |
| This compound | Subcutaneous | 0.16 mg/kg | 30 minutes | D2 specific |
| Intragastric | 0.4 mg/kg | 60 minutes | D2 specific | |
| Bromocriptine | Subcutaneous | 10.24 mg/kg | 90 minutes | D1 and D2 |
| Intragastric | 20.48 mg/kg | 180 minutes | D1 and D2 |
Data from:[1]
These findings indicate that this compound stimulates striatal postsynaptic dopamine receptors at significantly lower doses and with a more rapid onset of action compared to bromocriptine[1]. The rotational behavior induced by this compound was suppressed by a D2 antagonist (sulpiride) but not a D1 antagonist (SCH23390), confirming its D2 receptor selectivity. In contrast, bromocriptine-induced rotations were inhibited by both D1 and D2 antagonists[1].
Anti-Tremor Activity in VMT-Lesioned Monkeys
In a primate model of parkinsonian tremor induced by unilateral lesions in the ventromedial tegmentum (VMT), this compound demonstrated potent anti-tremor effects at doses significantly lower than bromocriptine.
| Drug | Administration Route | ED50 |
| This compound | Subcutaneous | 34 µg/kg |
| Oral | 84 µg/kg | |
| Bromocriptine | Subcutaneous | 2.5 mg/kg |
Data from:[2]
This compound's anti-tremor activity was mediated by selective dopamine D2 receptor stimulation[2].
Motor Activity in MPTP-Treated Marmosets
In common marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian motor deficits, this compound dose-dependently increased motor activity and reversed akinesia and incoordination. While the effects were qualitatively similar to bromocriptine, this compound was found to be more than 25 times as potent.
Neuroprotective Effects
The potential of these dopamine agonists to protect dopaminergic neurons from degeneration is a critical area of investigation.
MPTP-Induced Dopamine Reduction in Mice
In a study using C57BL/6N mice treated with MPTP, both this compound and pramipexole (B1678040) demonstrated a more significant suppression of MPTP-induced dopamine reduction in the striatum compared to bromocriptine. This suggests that this compound may have a protective effect on dopaminergic neurons. This compound did not affect the uptake of MPP+, the toxic metabolite of MPTP, into striatal synaptosomes, indicating its neuroprotective mechanism is not at the level of dopamine transporter inhibition.
| Treatment | Dose | Duration | Outcome |
| This compound | 1 mg/kg, i.p. | 20 days | Significantly suppressed MPTP-induced dopamine reduction |
| Bromocriptine | 10 mg/kg, i.p. | 20 days | Less significant suppression of MPTP-induced dopamine reduction |
Data from:
While direct comparative studies on the antioxidant properties of this compound and bromocriptine are limited, some research suggests that bromocriptine possesses antioxidant properties, which may contribute to its neuroprotective effects by decreasing ultrastructural alterations following a 6-OHDA lesion.
Side-Effect Profile in Preclinical Models
A significant differentiator between this compound and bromocriptine in preclinical models is their side-effect profile.
In MPTP-treated marmosets, a dose of this compound (80 µg/kg, i.p.) sufficient to produce anti-parkinsonian activity did not induce the same degree of emesis as an even insufficient dose of bromocriptine (0.5 mg/kg, i.p.). Similarly, in VMT-lesioned monkeys, anti-tremor doses of this compound were associated with sedative effects, whereas bromocriptine led to oral movement, salivation, and vomiting. Interestingly, with repeated administration of this compound, the sedative effect gradually decreased, while the anti-tremor effect remained consistent.
Experimental Protocols
6-OHDA-Induced Rotational Behavior in Rats
-
Animal Model: Male Wistar rats.
-
Lesioning: Unilateral injection of 6-hydroxydopamine (6-OHDA; 8 µ g/rat ) into the substantia nigra to degenerate the nigrostriatal dopamine system.
-
Drug Administration: this compound and bromocriptine were administered either subcutaneously or intragastrically.
-
Behavioral Assessment: Contralateral rotational behavior was measured as a marker of postsynaptic dopamine receptor stimulation.
-
Pharmacological Validation: The involvement of D1 and D2 receptors was assessed by co-administering the D1 antagonist SCH23390 (1 mg/kg, s.c.) or the D2 antagonist sulpiride (B1682569) (40 mg/kg, s.c.).
MPTP-Induced Parkinsonism in Common Marmosets
-
Animal Model: Common marmosets.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP; 0.5 mg/animal i.v.) was administered once or twice to induce persistent parkinsonian motor deficits.
-
Drug Administration: this compound (20-160 µg/kg i.p.) and bromocriptine were administered.
-
Behavioral Assessment: Motor activity, akinesia, and incoordination of movement were evaluated. Emesis was also observed.
MPTP-Induced Dopamine Depletion in Mice
-
Animal Model: C57BL/6N mice.
-
Toxin Administration: MPTP (25 mg/kg, i.p.) was given daily for 5 days.
-
Drug Administration: this compound (1 mg/kg, i.p.) or bromocriptine (10 mg/kg, i.p.) was administered once a day for 20 days.
-
Neurochemical Analysis: Fifteen days after the final MPTP treatment, the dopamine content in the striatum was measured to assess neuroprotection.
Visualizing the Mechanisms and Methodologies
Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways for this compound and Bromocriptine.
Experimental Workflow for Neuroprotection Study
Caption: Workflow for MPTP-Induced Neurodegeneration and Drug Intervention.
Conclusion
The preclinical evidence strongly suggests that this compound is a more potent and faster-acting dopamine D2 receptor agonist than bromocriptine. Its higher potency is evident in both rodent and primate models of Parkinson's disease. Furthermore, this compound appears to have a more favorable side-effect profile, with less emetic activity than bromocriptine. The neuroprotective effects of this compound in the MPTP mouse model also appear to be more pronounced than those of bromocriptine. These findings highlight this compound as a compound with a potentially superior therapeutic window and disease-modifying capabilities compared to bromocriptine, warranting further investigation in clinical settings.
References
- 1. [Comparative studies on antiparkinsonian agents, this compound and bromocriptine, evaluated by contralateral rotational behavior in unilaterally nigral-lesioned rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tremor activity of this compound produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Talipexole: A Guide for Laboratory Professionals
The proper disposal of Talipexole, a dopamine (B1211576) agonist used in research and pharmaceutical development, is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Storage
Before final disposal, all this compound waste, including pure compounds, contaminated labware, and personal protective equipment (PPE), must be handled and stored correctly to minimize exposure risks.
Segregation:
-
This compound waste should be segregated from general laboratory waste.
-
It is crucial to avoid mixing this compound with other chemical waste to prevent unforeseen reactions.[1]
Labeling:
-
All waste containers must be clearly labeled as "this compound Waste" and include appropriate hazard symbols.
Storage:
-
Store this compound waste in designated, well-ventilated, and secure areas away from incompatible materials.
-
Containers should be tightly sealed to prevent leakage or airborne exposure.
This compound Disposal Procedures
Disposal of this compound must adhere to local, regional, and national regulations for hazardous chemical waste.[1][2] The following steps provide a general framework for its proper disposal:
-
Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing the necessary personal protective equipment, including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield.[2][3]
-
Containment:
-
Solid Waste: Collect solid this compound waste, such as unused or expired powder, in a designated, leak-proof, and sealable container. Contaminated items like weighing papers, pipette tips, and gloves should also be placed in this container.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled, and sealed container designed for liquid chemical waste. Do not pour this compound solutions down the drain to avoid environmental contamination.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.
-
-
Spill Management:
-
In the event of a this compound spill, evacuate the immediate area to prevent unnecessary exposure.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully sweep or collect the absorbed material and place it into the designated this compound waste container.
-
Clean the spill area with soap and water.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed chemical disposal agency or an approved waste disposal plant. Do not dispose of it with regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. They will have established procedures and certified vendors for handling pharmaceutical waste.
-
Quantitative Safety and Disposal Data Summary
| Parameter | Specification | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H318: Causes serious eye damage. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H401: Toxic to aquatic life. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | |
| Spill Containment | Sweep or vacuum up and place in a suitable container for proper disposal. | |
| Disposal Method | Dispose of contents/container to a licensed chemical disposal agency in accordance with local/regional/national regulations. | |
| Environmental Precautions | Avoid runoff into storm sewers and ditches which lead to waterways. Avoid release to the environment. |
This compound Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Talipexole
For laboratory professionals engaged in research and development involving Talipexole, a potent dopamine (B1211576) agonist, adherence to strict safety protocols is paramount to minimize occupational exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for potent pharmaceutical compounds. Specific requirements may vary based on the nature of the handling procedure (e.g., handling powders vs. solutions) and a site-specific risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested gloves (ASTM D6978). Double gloving is required. | Protects against skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove after a task.[1][2] |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes or aerosols. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face. |
| Respiratory Protection | An elastomeric half-mask with a multi-gas cartridge and P100 filter or a NIOSH-approved respirator. | Required when handling powders outside of a containment primary engineering control (C-PEC) or in case of a spill. |
| Hair & Shoe Covers | Disposable hair and shoe covers. | Minimizes the potential for contamination of hair and personal footwear. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following step-by-step operational plan outlines the procedures for preparation, handling, and post-handling activities.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a biological safety cabinet.
-
Ensure that a spill kit is readily accessible.
-
Assemble all necessary materials and equipment before beginning work to minimize movement in and out of the designated area.
-
Review the safety data sheet (SDS) for any excipients or solvents being used in the formulation.
2. Donning PPE:
-
Perform hand hygiene by washing hands with soap and water.
-
Don shoe covers and hair cover.
-
Don the inner pair of gloves.
-
Don the gown, ensuring complete coverage.
-
Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.
-
Don eye and face protection.
-
If required, don respiratory protection, ensuring a proper fit.
3. Handling this compound:
-
Conduct all manipulations of this compound, especially handling of powders, within a certified containment device.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.
-
Employ wet-handling techniques (e.g., using a small amount of a suitable solvent) to reduce the generation of airborne dust when working with powders.
-
Avoid skin contact with the compound. If contact occurs, wash the affected area immediately with soap and water.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it inside out and dispose of it as hazardous waste.
-
Remove shoe covers and hair cover.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Perform hand hygiene by washing hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: All excess this compound and formulations should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers, etc.), disposable equipment, and cleaning materials (e.g., absorbent pads) that have come into contact with this compound should be placed in a designated hazardous waste container.
-
Waste Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
